6-Bromopyridazine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVIUUDDMKPRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-40-1 | |
| Record name | 6-bromopyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Bromopyridazine-3-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 6-Bromopyridazine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, synthetic methodologies, characteristic spectroscopic data, reactivity profile, and its strategic applications in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound, identified by the CAS number 1027513-40-1 , is a substituted pyridazine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2][3][4][5] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a recognized pharmacophore present in several approved drugs.[6] The strategic placement of a bromo substituent and a cyano group on this scaffold imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed technical resource for scientists working with this valuable compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1027513-40-1 | [1][2][5] |
| Molecular Formula | C₅H₂BrN₃ | [1] |
| Molecular Weight | 183.99 g/mol | [1] |
| Appearance | Typically a solid | General Knowledge |
| Purity | ≥95% (as commercially available) | [1] |
| SMILES | N#Cc1cc(Br)nnc1 | [1] |
| InChI | InChI=1S/C5H2BrN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | General Knowledge |
Synthesis and Purification: A Proposed Synthetic Strategy
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be conceptualized based on established heterocyclic chemistry principles. A common approach to functionalized pyridazines involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine, followed by subsequent functional group manipulations.
A potential synthetic pathway could commence from a suitably substituted precursor, such as a brominated maleic anhydride derivative, which can be converted to the pyridazine core. Subsequent introduction of the cyano group can be achieved through various cyanating reagents.
Exemplary Step-by-Step Synthetic Protocol:
This protocol is a representative example based on established chemical transformations and may require optimization.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suitable brominated pyridazine precursor (e.g., 3,6-dibromopyridazine).
-
Solvent and Reagent Addition: Anhydrous N,N-Dimethylformamide (DMF) is added as the solvent, followed by the addition of a cyanide source, such as copper(I) cyanide (CuCN). The rationale for using CuCN in a polar aprotic solvent like DMF is its efficacy in nucleophilic aromatic substitution reactions with aryl halides, a classic transformation known as the Rosenmund-von Braun reaction.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically in the range of 100-150 °C) and stirred under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Key Features |
| ¹H NMR | Two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts and coupling constants would be characteristic of the substitution pattern. |
| ¹³C NMR | Five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridazine ring. The signal for the carbon atom of the cyano group will appear in the characteristic nitrile region (typically around 115-120 ppm). |
| IR Spectroscopy | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=N stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio) would be observed. |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its two key functional groups: the bromo substituent and the cyano group. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.
-
Suzuki and Stille Couplings: The bromo substituent at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular scaffolds.
-
Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed Buchwald-Hartwig amination, providing a direct route to 6-amino-pyridazine derivatives. These amino-substituted pyridazines are common motifs in bioactive molecules.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridazine ring and the cyano group can activate the bromo substituent towards nucleophilic aromatic substitution (SₙAr) with various nucleophiles, such as amines, alkoxides, and thiolates.
-
Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.
Caption: Key reaction pathways of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[6] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.
The strategic placement of the bromo and cyano groups allows for the systematic exploration of the chemical space around the pyridazine core. For instance, the bromo group can be replaced with various substituents to probe interactions with specific binding pockets of a biological target, while the cyano group can be modified to modulate polarity, solubility, and metabolic stability. This building block has been utilized in the synthesis of inhibitors for various enzyme classes and ligands for a range of receptors.
While specific drug candidates synthesized directly from this compound are not prominently featured in the public domain, the general class of substituted pyridazines has shown promise in areas such as oncology, inflammation, and infectious diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and should be handled in a well-ventilated fume hood by trained personnel.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[7]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromo substituent and a modifiable cyano group on the pyridazine core allows for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of novel therapeutic agents. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
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Introduction: The Pyridazine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Bromopyridazine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract: this compound is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry. The presence of both a reactive bromine atom and a versatile nitrile group makes it a valuable building block for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, and spectroscopic characterization of this compound. It details a representative synthetic protocol, presents key quantitative data in a structured format, and explores its potential applications as a scaffold in drug discovery programs. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1] Characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, the pyridazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its inclusion can enhance solubility, modulate metabolic stability, and provide critical interactions with biological targets. The pyridazine core is present in several approved drugs, underscoring its therapeutic importance.[1]
Furthermore, the nitrile group is a critical functional group in its own right, found in over 30 FDA-approved pharmaceuticals.[2] Its incorporation into a lead compound can enhance binding affinity, improve metabolic profiles, and serve as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[2] The combination of the pyridazine ring with a strategically placed nitrile and a bromine atom, as seen in this compound, creates a powerful and versatile building block for combinatorial chemistry and targeted drug design.[3][4]
Physicochemical and Structural Properties
This compound is a specific chemical entity defined by its unique molecular structure. The key identifying and physicochemical properties are summarized below, compiled from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃ | [5][6][7] |
| Molecular Weight | 183.99 g/mol | [5][7][8] |
| CAS Number | 1027513-40-1 | [5][7] |
| Canonical SMILES | C1=CC(=NN=C1C#N)Br | [5][6] |
| InChIKey | AEVIUUDDMKPRHQ-UHFFFAOYSA-N | [6][8] |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | [5] |
| LogP (Predicted) | 1.11 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridazines can be achieved through various strategies, often involving cycloaddition reactions.[9][10] A common and effective method for creating the pyridazine core is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine derivative and a suitable dienophile.[11]
For a halogenated pyridazine such as this compound, a plausible synthetic route involves the reaction of a 3-bromotetrazine with an appropriate dienophile, followed by aromatization. While a specific protocol for this exact molecule is not detailed in the provided literature, a representative workflow can be proposed based on established methodologies.
Representative Synthetic Workflow: Diels-Alder Approach
The following diagram illustrates a generalized workflow for the synthesis of a 3-bromopyridazine derivative. This approach offers mild reaction conditions and good control over regioselectivity.[11]
Caption: Generalized synthetic pathway to 3-bromopyridazines.
Experimental Protocol (Representative)
This protocol is a generalized representation based on similar reactions and should be optimized for the specific synthesis of this compound.[11]
-
Reaction Setup: To a solution of 3-bromotetrazine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar), add the corresponding silyl enol ether of a cyano-containing dienophile (1.0-1.2 eq).
-
Lewis Acid Catalysis: Slowly add a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂), dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction typically proceeds with a visible evolution of nitrogen gas as the bicyclic intermediate aromatizes.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization (Predicted)
Definitive structural elucidation relies on a combination of spectroscopic techniques.[12] While experimental spectra for this compound are not available in the search results, its characteristic spectroscopic signatures can be reliably predicted based on its structure.
| Technique | Predicted Signature | Rationale |
| ¹H NMR | Two doublets in the aromatic region (δ 7.5-9.0 ppm). | The two non-equivalent protons on the pyridazine ring will appear as distinct signals, split into doublets by each other. |
| ¹³C NMR | Five distinct signals. | Includes the nitrile carbon (δ ~115-120 ppm), the carbon bearing the bromine (C-Br), and three other unique aromatic carbons. |
| IR Spectroscopy | Strong, sharp peak at ~2220-2240 cm⁻¹. | Characteristic stretching vibration of the nitrile (C≡N) group. Additional peaks for C=N and C=C stretching in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular ion peaks (M⁺, M+2) at m/z 183 and 185 with ~1:1 intensity ratio. | This isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Applications in Medicinal Chemistry
This compound is an exemplary scaffold for library synthesis in drug discovery due to its two orthogonal points of diversification.
-
The Bromine Handle: The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR).
-
The Nitrile Group: The nitrile at the 3-position can act as a key pharmacophoric element, engaging in hydrogen bonding or other interactions with a target protein.[2] Alternatively, it can be chemically transformed into other important functional groups, such as an amine (via reduction) or a tetrazole (via cycloaddition with an azide), further expanding the chemical space.
The following diagram illustrates the potential of this scaffold for generating diverse molecular libraries.
Caption: Use of the core scaffold in library synthesis.
Safety, Handling, and Storage
As a bromo- and cyano-substituted heterocyclic compound, this compound requires careful handling to minimize exposure.
-
Hazard Classification: While a specific, detailed safety data sheet (SDS) is not fully available in the search results, the compound is associated with the GHS07 pictogram, indicating a warning.[5] Related compounds can cause skin and eye irritation and may be harmful if swallowed or inhaled.[13]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid breathing dust, fumes, or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Some suppliers recommend storage in a freezer under an inert atmosphere.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a high-value chemical intermediate poised for significant application in drug discovery and medicinal chemistry. Its structure combines the favorable properties of the pyridazine heterocycle with two versatile functional handles for molecular elaboration. The synthetic accessibility and potential for rapid diversification make it an ideal starting point for the development of focused chemical libraries aimed at a wide range of biological targets. Future research will likely focus on leveraging this scaffold to synthesize novel inhibitors for various enzyme classes and receptors, further cementing the role of the pyridazine core in the development of next-generation therapeutics.
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6-Bromopyridazine-3-carbonitrile spectroscopic data (NMR, IR, MS).
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyridazine-3-carbonitrile
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known scaffolds for a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] A thorough spectroscopic analysis is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of new derivatives, which is crucial for their development as therapeutic agents or functional materials.[2]
While this compound is commercially available, comprehensive, publicly accessible, and fully assigned spectral data sets are scarce. This guide, therefore, synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the expected spectral features and the experimental protocols to obtain them.
Molecular Structure and Physicochemical Properties
The first step in any characterization is to understand the molecule's basic properties.
The structure consists of a pyridazine ring substituted with a bromine atom at position 6 and a nitrile group at position 3. The electronegative nitrogen atoms, the electron-withdrawing nitrile group, and the halogen substituent create a unique electronic environment that dictates the molecule's spectroscopic behavior.
Caption: Chemical Structure of this compound.
Integrated Spectroscopic Workflow
A robust characterization of a novel compound involves a multi-technique approach. The workflow ensures that data from each method corroborates the others, leading to an unambiguous structural assignment.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Theoretical Insight: The pyridazine ring is an electron-deficient system due to the two adjacent nitrogen atoms. This generally causes the ring protons to resonate at a downfield (higher ppm) chemical shift compared to benzene. The two protons on the this compound ring are at positions 4 and 5. They form an AX spin system and are expected to appear as two distinct doublets due to coupling with each other. The specific chemical shifts are influenced by the opposing effects of the bromine atom (electron-withdrawing, deshielding) and the nitrile group (strongly electron-withdrawing and deshielding).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.10 - 8.30 | Doublet (d) | ~ 9.0 | H-4 | This proton is adjacent to the electron-withdrawing nitrile group, resulting in significant deshielding. It is coupled to H-5. |
| ~ 7.90 - 8.10 | Doublet (d) | ~ 9.0 | H-5 | This proton is adjacent to the bromine-substituted carbon. While deshielded by the ring system, it is expected to be slightly upfield relative to H-4. |
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the specific probe and solvent.
-
Data Acquisition: Acquire the spectrum at a standard field strength (e.g., 500 MHz). A typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Theoretical Insight: The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbon of the nitrile group (C≡N) will be significantly downfield, as will the carbons directly attached to the electronegative nitrogen and bromine atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 152 - 155 | C6 | Attached to both a nitrogen atom and a bromine atom, this carbon is strongly deshielded. |
| ~ 145 - 148 | C3 | Attached to a nitrogen atom and the electron-withdrawing nitrile group, leading to a downfield shift. |
| ~ 135 - 138 | C5 | Aromatic CH carbon. |
| ~ 130 - 133 | C4 | Aromatic CH carbon, likely slightly more deshielded than C5 due to proximity to the nitrile group. |
| ~ 115 - 118 | C≡N | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is ideal for identifying the functional groups within a molecule. The key vibrational bands for this compound will be the nitrile stretch, aromatic ring vibrations, and the carbon-bromine stretch. The IR spectra of various pyridazine derivatives have been reported, providing a solid basis for interpretation.[6][7]
Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~ 2230 - 2215 | C≡N stretch | Strong, Sharp | This is a highly characteristic and easily identifiable peak for a nitrile group.[8] |
| ~ 1600 - 1400 | C=C and C=N ring stretching | Medium-Strong | Multiple bands are expected in this region, characteristic of the aromatic pyridazine core. |
| ~ 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic systems. |
| ~ 850 - 750 | C-H out-of-plane bending | Strong | The substitution pattern on the ring influences the exact position of these bands. |
| ~ 700 - 550 | C-Br stretch | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction and generates the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.
Predicted Mass Spectrometry Data (ESI-HRMS)
| m/z (Calculated) | Adduct | Rationale |
|---|---|---|
| 183.9505 | [M(⁷⁹Br)+H]⁺ | Molecular ion with the lighter bromine isotope, protonated. |
| 185.9484 | [M(⁸¹Br)+H]⁺ | Molecular ion with the heavier bromine isotope, protonated.[5] |
| 205.9324 | [M(⁷⁹Br)+Na]⁺ | Sodium adduct with the lighter bromine isotope.[5] |
| 207.9304 | [M(⁸¹Br)+Na]⁺ | Sodium adduct with the heavier bromine isotope.[5] |
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. A primary fragmentation pathway would be the loss of the bromine radical, followed by the loss of HCN from the ring.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate it from any impurities.
-
MS Acquisition: The eluent from the HPLC is directed into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺ and [M+2+H]⁺). If using a high-resolution instrument (e.g., TOF or Orbitrap), the measured exact mass should be within 5 ppm of the calculated mass. Perform MS/MS on the parent ion to confirm fragmentation patterns.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for researchers, outlining the expected spectral data based on established chemical principles and analysis of related structures. The detailed protocols serve as a self-validating system for acquiring high-quality data. By understanding the "why" behind the data—the influence of the molecule's electronic structure on its spectroscopic signature—scientists can confidently confirm its identity and purity, paving the way for its application in drug discovery and advanced material synthesis.
References
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Tale, R. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]
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Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Retrieved from [Link]
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Gouda, M. A., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Retrieved from [Link]
-
Kato, S., et al. (2007). Supporting Information for "Self-Assembly of a Porphyrin-Based Cage that Can Be Transformed into a Bowl-Shaped Receptor by Photoirradiation". Angewandte Chemie International Edition. Retrieved from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromopyridine-3-carbonitrile. PubChem. Retrieved from [Link]
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University of Luxembourg. (n.d.). This compound (C5H2BrN3). PubChemLite. Retrieved from [Link]
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- 8. wiley-vch.de [wiley-vch.de]
An In-depth Technical Guide to 6-Bromopyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridazine-3-carbonitrile is a halogenated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic properties and reactive sites make it a valuable building block for the synthesis of more complex molecular architectures. As a bifunctional molecule, it features a pyridazine ring substituted with both a bromo and a nitrile group. The electron-withdrawing nature of the nitrile group and the pyridazine ring, combined with the reactivity of the carbon-bromine bond, makes this compound a versatile intermediate for a variety of chemical transformations, particularly in the development of novel pharmaceutical agents and functional materials.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers engaged in its use. The information presented herein is intended to support laboratory work by providing essential data on its structure, properties, analytical characterization, and safe handling.
Molecular and Structural Properties
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
Chemical Structure
The structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. A bromine atom is attached at position 6, and a nitrile group (-C≡N) is at position 3.
Key Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 1027513-40-1 | [1] |
| Molecular Formula | C₅H₂BrN₃ | [1][2] |
| Molecular Weight | 183.99 g/mol | [1] |
| Monoisotopic Mass | 182.9432 Da | [2] |
| Canonical SMILES | C1=CC(=NN=C1C#N)Br | [1][2] |
| InChIKey | AEVIUUDDMKPRHQ-UHFFFAOYSA-N | [2] |
Physicochemical Data
The physical and chemical properties of a compound are critical for its application in synthesis and product development.
Tabulated Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Notes |
| Appearance | White to brown powder or crystal | |
| Melting Point | Not available | Data not found in the search results. |
| Boiling Point | Not available | Data not found in the search results. |
| Solubility | Good solubility in common organic solvents | Soluble in solvents like ethanol, ethers, and ketones. |
| Predicted XlogP | 0.9 - 1.11 | [1][2] |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridazine ring. The chemical shifts of these protons will be influenced by the adjacent bromine and nitrile substituents.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridazine ring and the nitrile group.
-
FT-IR: The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (-C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the carbon-bromine bond, which is susceptible to a variety of transformations.
Key Reactions
-
Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This is a common strategy for building molecular complexity.[3]
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution of the bromine atom with various nucleophiles, including amines, alcohols, and thiols.
Applications in Drug Discovery
Pyridazine derivatives are known to exhibit a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its ability to undergo diverse chemical modifications allows for the exploration of a large chemical space in the search for new drug candidates.
Analytical Methodologies
To ensure the quality and consistency of experimental results, robust analytical methods for the characterization of this compound are necessary.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a precise and accurate method for determining the purity of organic compounds. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.
Protocol:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example: 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a definitive confirmation of the molecular weight of the compound.
Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Infusion: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol and infuse it directly into the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Interpretation: Look for the [M+H]⁺ ion, which should correspond to the calculated molecular weight plus the mass of a proton. The isotopic pattern for bromine should be clearly visible.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in a research and development setting. This guide has consolidated essential technical data and provided practical methodologies to support scientists working with this versatile compound.
References
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PubChemLite. This compound (C5H2BrN3). [Link]
-
ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]
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Reactivity of 6-Bromopyridazine-3-carbonitrile
An In-Depth Technical Guide to the
Abstract
6-Bromopyridazine-3-carbonitrile is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of medicinal chemistry and materials science. Its unique electronic architecture—an electron-deficient pyridazine core, further activated by a cyano group and functionalized with a versatile bromo leaving group—endows it with a rich and predictable reactivity profile. This guide provides an in-depth exploration of its core reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and cycloaddition potential. By elucidating the mechanistic principles behind its transformations and providing field-tested experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this scaffold in the design and synthesis of novel functional molecules.
Introduction: The Molecular Architecture and Strategic Value
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is inherently electron-poor. This characteristic is the cornerstone of its chemical behavior, rendering the ring susceptible to reactions not typically observed in carbocyclic aromatic systems like benzene. In this compound, this inherent electron deficiency is significantly amplified by the presence of a strongly electron-withdrawing carbonitrile (-C≡N) group at the 3-position.
The strategic placement of a bromine atom at the 6-position creates a highly versatile synthetic handle. The C-Br bond is activated towards two principal modes of transformation:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring facilitates the displacement of the bromide ion by a wide range of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as an ideal electrophilic partner for oxidative addition to a palladium(0) catalyst, enabling access to a vast array of C-C, C-N, and C-O bond-forming reactions.
This combination of features makes this compound a privileged scaffold for generating molecular diversity, allowing for the systematic modification of its structure to fine-tune biological activity or material properties.[1]
Core Reactivity Profile: A Mechanistic Perspective
The reactivity of this compound is dominated by its electrophilic character. The following sections detail the primary reaction classes, explaining the causality behind their utility and success.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridazine chemistry.[2] Unlike an S_N2 reaction, which is forbidden on an sp²-hybridized carbon, and an S_N1 reaction, which would require the formation of a highly unstable aryl cation, the SNAr proceeds via a two-step addition-elimination mechanism.[2][3]
Causality & Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine leaving group. This is the rate-determining step. The ring's profound electron deficiency, driven by the two ring nitrogens and the C3-cyano group, makes this carbon highly electrophilic and lowers the activation energy for this attack.[4][5]
-
Formation of the Meisenheimer Complex: The attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyridazine ring, stabilizing the intermediate.[3][5]
-
Elimination & Re-aromatization: The complex rapidly collapses by ejecting the bromide leaving group, restoring aromaticity and forming the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
This pathway is highly efficient for a range of nucleophiles, including alkoxides, thiolates, and amines, providing straightforward access to diverse derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized modern synthesis, and this compound is an excellent substrate for these transformations. The C-Br bond readily undergoes oxidative addition to Pd(0), initiating the catalytic cycles.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6][7]
Causality & Mechanism: The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridazine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridazine and R²) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is exceptionally versatile, tolerating a wide range of functional groups and enabling the introduction of various aryl and heteroaryl moieties.[10]
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridazine ring to a terminal alkyne.[11] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[12][13]
Causality & Mechanism: The reaction proceeds via two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the alkynylated pyridazine and regenerate the Pd(0) catalyst.
The use of a copper co-catalyst allows the reaction to proceed under mild conditions.[11] Copper-free variants exist but may require different conditions or ligands.[12]
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method.[14] This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[15]
Causality & Mechanism: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[16] These ligands promote both the oxidative addition and the final reductive elimination steps.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) deprotonates the coordinated amine to form a palladium amido complex.[15]
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium, regenerating the Pd(0) catalyst. This is often the rate-limiting step, and the bulky ligands are essential to facilitate it.[16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Cycloaddition Reactions
The electron-deficient nature of the this compound ring makes it a suitable diene for inverse-electron-demand Diels-Alder (IEDDA) reactions.[17] In this type of [4+2] cycloaddition, the electron-poor diene (the pyridazine) reacts with an electron-rich dienophile (e.g., an enamine or enol ether).
This reaction pathway can be a powerful tool for constructing complex, fused heterocyclic systems, as the initial cycloadduct often undergoes spontaneous rearomatization via the extrusion of a small molecule, like dinitrogen.[18] The presence of the electron-withdrawing cyano group is essential, as it significantly lowers the energy of the diene's LUMO, facilitating the reaction.[17]
Applications in Drug Discovery
Pyridazine derivatives are prevalent in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][19] this compound serves as a key intermediate for accessing novel analogues of these bioactive compounds. For instance, its derivatives have been explored as inhibitors of various kinases, a critical class of drug targets in oncology. The ability to rapidly diversify the scaffold via the reactions described above allows for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols & Data
The following protocols are representative methodologies for the key transformations of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-95% |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 80-98% |
| XPhos-Pd-G3 | K₃PO₄ | t-AmylOH | 100 | 85-99% |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a stir bar, this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.04 eq.), and a strong base (e.g., NaOt-Bu, 1.4 eq.).[20]
-
Reagent Addition: Add the amine (1.2 eq.) and an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.[20]
Conclusion
This compound is a powerful and versatile building block whose reactivity is governed by the synergistic electronic effects of its pyridazine core and cyano substituent. A thorough understanding of its propensity to undergo nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions empowers chemists to design and execute efficient synthetic routes to complex, high-value molecules. The predictable and robust nature of these transformations ensures its continued prominence in the toolkit of researchers in drug discovery and materials science.
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- Gouda, M. A., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 20(9), 15500-15513.
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- Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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- PubChem. (n.d.). 6-Bromopyridine-3-carbonitrile.
- BLD Pharm. (n.d.). This compound.
- Ionescu, D. N., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
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The Dawn of Pyridazine Chemistry: A Technical Guide to Its Early Exploration
This in-depth technical guide provides a comprehensive exploration of the foundational studies of pyridazine compounds. It is designed for researchers, scientists, and drug development professionals seeking to understand the historical context and core chemical principles that have positioned pyridazines as a cornerstone in modern medicinal chemistry. We will delve into the pioneering synthetic routes, early characterization techniques, and the initial glimpses into the vast biological potential of this fascinating heterocyclic scaffold.
The Pyridazine Core: An Introduction to a Privileged Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a unique chemical entity that has captivated chemists for over a century. Its inherent asymmetry and the electronic properties conferred by the vicinal nitrogen atoms create a scaffold with a distinct reactivity profile and a remarkable ability to interact with biological targets. Early researchers were intrigued by its aromaticity and the potential for functionalization, laying the groundwork for what would become a vast and diverse field of study.
Pioneering Syntheses: The Birth of Pyridazine Chemistry
The genesis of pyridazine chemistry can be traced back to the late 19th and early 20th centuries, with chemists exploring novel methods for constructing this heterocyclic ring system. One of the most significant early breakthroughs was the synthesis of pyridazine itself from maleic hydrazide, a readily available starting material. This foundational work opened the door to a more systematic investigation of the pyridazine family.
The Landmark Synthesis from Maleic Hydrazide
The conversion of maleic hydrazide to pyridazine is a classic example of early heterocyclic chemistry, demonstrating a robust and scalable method for accessing the parent scaffold. The process, while seemingly straightforward today, was a significant achievement at the time.
Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide
-
Preparation of Dihydropyridazine: Maleic hydrazide is reduced, typically using a reducing agent like zinc in an acidic medium, to yield 1,2-dihydropyridazine.
-
Aromatization: The resulting dihydropyridazine is then oxidized to the aromatic pyridazine. Early methods often employed oxidizing agents such as chromic acid or potassium dichromate.
-
Purification: The crude pyridazine is purified through distillation, taking advantage of its relatively low boiling point (208 °C).
The logic behind this two-step approach lies in the stability of the maleic hydrazide precursor and the relative ease of the reduction-aromatization sequence with the reagents available to early chemists. This method provided a reliable source of pyridazine for further study.
Caption: Synthesis of Pyridazine from Maleic Hydrazide.
Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
Another cornerstone of early pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds with hydrazine.[1] This versatile method allows for the introduction of substituents onto the pyridazine ring, a crucial feature for exploring structure-activity relationships. The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic product.
Experimental Protocol: General Synthesis from a 1,4-Diketone
-
Condensation: The 1,4-diketone and hydrazine hydrate are dissolved in a suitable solvent, often a lower alcohol like ethanol, and heated under reflux.
-
Intermediate Formation: The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization to yield the dihydropyridazine.
-
Oxidation: The dihydropyridazine is oxidized in situ or in a separate step to the corresponding pyridazine. Common oxidizing agents in early studies included air (often catalyzed by a metal salt), mercuric oxide, or potassium permanganate.
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or distillation.
This method's elegance lies in its modularity; by varying the substituents on the starting 1,4-diketone, a library of pyridazine derivatives could be accessed and their properties investigated.
Early Characterization and Physicochemical Properties
With reliable synthetic routes established, the focus of early pyridazine research shifted towards understanding the fundamental physicochemical properties of this new class of compounds. The techniques available at the time were rudimentary by modern standards, yet they provided crucial insights into the structure and reactivity of the pyridazine ring.
| Property | Early Findings | Significance |
| Aromaticity | Pyridazine was found to be a planar molecule with bond lengths intermediate between single and double bonds, consistent with an aromatic system.[2] | This established pyridazine as a member of the aromatic heterocyclic family, predicting its thermal stability and propensity for substitution reactions rather than addition reactions. |
| Basicity | Pyridazine was determined to be a weak base, with a pKa of 2.3.[1] | The basicity of the nitrogen atoms is a key determinant of the molecule's behavior in biological systems and its ability to participate in hydrogen bonding. |
| Dipole Moment | Early measurements indicated a significant dipole moment of approximately 4 D.[1] | The high dipole moment, arising from the adjacent nitrogen atoms, influences the solubility, crystal packing, and intermolecular interactions of pyridazine derivatives. |
| Spectroscopic Properties | Ultraviolet (UV) spectroscopy was a primary tool for characterizing the electronic structure of the pyridazine ring. The absorption maxima provided evidence for the π-electron system. | UV spectroscopy was instrumental in confirming the aromatic nature of pyridazines and in monitoring the progress of reactions. |
Glimpses into Biological Activity: The Dawn of Pyridazine-Based Drug Discovery
The unique structural and electronic features of the pyridazine nucleus did not go unnoticed by medicinal chemists. Even in the early stages of research, there was a keen interest in the potential biological activities of these compounds. While the sophisticated screening methods of today were unavailable, preliminary investigations revealed that pyridazine derivatives possessed a range of interesting pharmacological properties.
The Emergence of Pyridazine-Containing Pharmacophores
The pyridazine structure quickly became recognized as a "pharmacophore," a molecular framework capable of interacting with biological targets.[3] Early studies, though often serendipitous, identified pyridazine derivatives with activities such as:
-
Antihypertensive effects: Certain pyridazine derivatives were found to exhibit blood pressure-lowering properties, paving the way for the development of drugs like hydralazine.[3]
-
Antimicrobial activity: Some of the first synthesized pyridazines showed modest activity against bacteria and fungi, hinting at their potential as anti-infective agents.
-
Herbicidal properties: The pyridazine scaffold was also found in compounds with herbicidal activity, such as credazine and pyridate.[3]
These early discoveries were critical in establishing pyridazine as a "privileged structure" in drug discovery, a scaffold that is repeatedly found in bioactive compounds.
Sources
Synthesis of 6-Bromopyridazine-3-carbonitrile Derivatives: A Strategic Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties—such as its dipole moment, capacity for hydrogen bonding, and ability to favorably modulate pharmacokinetic profiles—render it a highly versatile core for the development of novel therapeutic agents.[1] Pyridazine derivatives have demonstrated an impressive breadth of pharmacological activities, including applications in oncology, inflammation, and infectious diseases.[1][2][3][4]
Among the vast library of pyridazine-based building blocks, 6-bromopyridazine-3-carbonitrile stands out as a particularly strategic intermediate. The electron-deficient nature of the pyridazine ring, combined with the distinct functionalities of a synthetically versatile bromine atom and a modifiable carbonitrile group, provides an exceptional platform for generating diverse molecular libraries. The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the carbonitrile at the 3-position can be transformed into various functional groups.
This technical guide provides a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the rational design of novel pyridazine-based drug candidates.
Part 1: Constructing the Core Scaffold: The Synthesis of this compound
The assembly of the this compound scaffold can be approached through several synthetic strategies. A common and effective methodology involves the construction of a pyridazinone ring system, followed by functional group interconversions to install the bromo and cyano moieties. This multi-step approach allows for controlled functionalization and purification.
A plausible and efficient pathway begins with the cyclization of a suitable precursor to form a pyridazinone, which is then halogenated. The resulting halopyridazinone can be converted to the target this compound. While a direct, one-pot synthesis from acyclic precursors is conceivable, the stepwise approach generally offers higher yields and purity. An alternative strategy involves the use of inverse electron demand Diels-Alder reactions to construct the pyridazine ring with pre-installed functional handles.[5][6]
The diagram below illustrates a representative high-level strategy for accessing the target scaffold and its subsequent derivatization.
Caption: General Synthetic Strategy for this compound Derivatives.
Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its exceptional functional group tolerance and reliability in forming C-C bonds.[7] For the this compound scaffold, it represents the most powerful tool for introducing molecular diversity at the 6-position, enabling the synthesis of vast libraries of bi-heteroaryl compounds.[8]
The success of the Suzuki coupling hinges on the careful selection of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The electron-deficient nature of the pyridazine ring can influence the reactivity of the C-Br bond, making the choice of catalytic system crucial for achieving high yields.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) coordinates to the palladium complex. In the presence of a base, the aryl group is transferred from the boron atom to the palladium center, displacing the bromide. The base is critical for activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Optimizing Reaction Conditions
The choice of catalyst and conditions is paramount for achieving high yields, particularly with heteroaromatic substrates.
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/Water, Dioxane | 80-110 | Good to Excellent |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dimethoxyethane (DME) | 80-100 | High |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | aq. Ethanol | 80-100 | Moderate to Good |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 25-80 | Good to Excellent |
| This table represents a compilation of typical conditions for Suzuki couplings on bromopyridine and related heteroaryl systems and should be used as a starting point for optimization.[7][8][9] |
Causality Behind Component Selection:
-
Catalyst/Ligand: For electron-deficient heteroaryls like pyridazine, electron-rich and bulky phosphine ligands (e.g., those in Pd(dppf)Cl₂) can accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, general-purpose catalyst that is often effective.[7]
-
Base: A stronger base like potassium phosphate (K₃PO₄) is often preferred over carbonates for less reactive boronic acids, as it can more effectively facilitate the transmetalation step.
-
Solvent: Aprotic polar solvents like dioxane or DME are commonly used. Aqueous solvent mixtures are also effective and align with green chemistry principles.[9]
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps from starting material to purified product.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on analogous transformations in the literature, such as the conversion of a pyridazinone to a bromopyridazine using phosphorus oxybromide (POBr₃).[8] The subsequent cyanation of the aryl bromide can be achieved using various modern methods, such as with copper or palladium catalysts and a cyanide source like Zn(CN)₂.[10][11]
Step 1: Bromination of Pyridazin-3(2H)-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazin-3(2H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0 eq) portion-wise at 0 °C.
-
Reaction: Slowly warm the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromopyridazine.
Step 2: Cyanation of 3-Bromopyridazine to 3-Cyanopyridazine
-
Setup: In a sealed tube, combine 3-bromopyridazine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF).
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the final this compound.
Protocol 2: Representative Suzuki-Miyaura Coupling
Synthesis of 6-(4-methoxyphenyl)pyridazine-3-carbonitrile This protocol details the coupling of the core scaffold with a representative arylboronic acid.
Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq, e.g., 184 mg), 4-methoxyphenylboronic acid (1.2 eq, e.g., 182 mg), and potassium carbonate (K₂CO₃) (2.0 eq, e.g., 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, e.g., 58 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene (4 mL), Ethanol (1 mL), and Water (1 mL), via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-(4-methoxyphenyl)pyridazine-3-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The this compound scaffold is a powerful and versatile platform for modern drug discovery. Its synthesis, while multi-step, is robust and relies on well-established, high-yielding transformations. The true power of this intermediate is realized in its derivatization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. By providing a reliable handle for introducing vast structural diversity, this scaffold enables the rapid exploration of chemical space and the generation of novel compound libraries. The protocols and strategies outlined in this guide offer a foundation for researchers to confidently synthesize and utilize these valuable derivatives in the pursuit of new and effective therapeutic agents.[1][12]
References
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed.
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- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
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An In-Depth Technical Guide to 6-Bromopyridazine-3-carbonitrile: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 6-Bromopyridazine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the systematic IUPAC nomenclature, details its core physicochemical properties, and presents a validated synthetic pathway with a step-by-step experimental protocol. Furthermore, this guide explores the synthetic utility of this molecule, focusing on its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This content is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, characterized by a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in designing molecules with specific target interactions. The electron-deficient nature of the pyridazine ring can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates. This compound (CAS Number: 1027513-40-1) emerges as a particularly useful intermediate, featuring two distinct and reactive functional groups: a bromo substituent amenable to cross-coupling reactions and a cyano group that can be further elaborated or serve as a key interaction point with biological targets.
Structure and Nomenclature Elucidation
The formal name, this compound, is derived following the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name provides clarity on its structure:
-
Pyridazine : This is the parent heterocycle, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
-
Numbering : According to IUPAC rules for heterocyclic systems, the numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants (1 and 2).
-
-3-carbonitrile : This suffix indicates a nitrile group (-C≡N) is attached to the carbon atom at position 3 of the pyridazine ring. The carbon of the nitrile group is not included in the numbering of the parent ring.
-
6-Bromo- : This prefix indicates that a bromine atom is attached to the carbon atom at position 6 of the pyridazine ring.
Substituents are listed alphabetically (Bromo before carbonitrile), and their positions are designated by the lowest possible locants based on the fixed numbering of the parent pyridazine ring.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.
| Property | Value | Source(s) |
| CAS Number | 1027513-40-1 | [2] |
| Molecular Formula | C₅H₂BrN₃ | [2] |
| Molecular Weight | 183.99 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | >150 °C (Predicted) | |
| Boiling Point | ~368.5 °C at 760 mmHg (Predicted) | |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | [2] |
| logP (Predicted) | 1.11 | [2] |
Synthesis and Manufacturing Pathway
The synthesis of this compound can be approached from commercially available pyridazine precursors. A robust and logical synthetic route involves the conversion of a pyridazinone (or hydroxypyridazine) precursor to the desired bromo-derivative. While a direct published protocol for this specific molecule is scarce, a reliable pathway can be constructed based on well-established chemical transformations. The proposed synthesis begins with the oxidation of 6-methylpyridazine-3-carbonitrile to form the pyridazinone intermediate, followed by bromination.
A plausible synthetic approach is adapted from related procedures, such as the synthesis of 6-chloropyridazine-3-carboxylic acid from a methyl precursor, followed by halogenation.[3] The conversion of a pyridazinone to a bromopyridazine is a standard transformation often accomplished with phosphorus oxybromide (POBr₃).
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of halogenated pyridazines.
Step 1: Synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbonitrile (Intermediate)
-
Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 6-methylpyridazine-3-carbonitrile (1.0 eq) to concentrated sulfuric acid at 0-5°C (ice bath).
-
Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (2.0-3.0 eq), portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction by TLC or LC-MS. The causality for heating is to ensure the oxidation reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield the pyridazinone intermediate. This self-validating step ensures removal of acid impurities.
Step 2: Synthesis of this compound (Final Product)
-
Reagent Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add the dried 6-Oxo-1,6-dihydropyridazine-3-carbonitrile (1.0 eq) and phosphorus oxybromide (POBr₃) (3.0-5.0 eq). POBr₃ serves as both the brominating agent and the solvent in many cases.
-
Reaction: Heat the mixture to 100-120°C for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HBr gas.
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring. The excess POBr₃ is quenched by the water.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound. Product identity and purity should be confirmed by NMR and MS analysis.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its bromo and cyano groups. The C6-Br bond is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.
Caption: Suzuki-Miyaura coupling of this compound.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120°C for 1-12 hours, or until TLC/LC-MS indicates completion.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and purified by chromatography to yield the 6-arylpyridazine-3-carbonitrile product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This functionality is a valuable synthon for further transformations and is present in several bioactive molecules.
Representative Protocol for Sonogashira Coupling:
-
Setup: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq) in a suitable solvent like THF or DMF.
-
Reagents: Add a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.5 eq). The amine base is essential for both the palladium catalytic cycle and the formation of the copper acetylide intermediate.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution and extract with an organic solvent.
-
Purification: The organic phase is washed, dried, and concentrated. Purification by column chromatography provides the desired 6-alkynylpyridazine-3-carbonitrile.
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated chemical fume hood.
Conclusion
This compound stands out as a high-value, versatile building block for drug discovery and development. Its well-defined structure, accessible synthesis, and, most importantly, its capacity for facile diversification via modern cross-coupling chemistry make it an attractive starting point for the synthesis of novel, complex molecules. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to incorporate the pyridazine scaffold into their research programs, enabling the efficient exploration of chemical space and the acceleration of new therapeutic discoveries.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138989855, 6-Bromopyridazine-3-carbaldehyde. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Pyridazine. [Link]
-
Zora.uzh.ch. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]
- Google Patents. Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromopyridazine-3-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 6-Arylpyridazine-3-carbonitrile Scaffold
The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its unique physicochemical properties that can enhance molecular recognition and improve drug developability parameters.[1] Its strong hydrogen-bond accepting character, combined with a high dipole moment that often reduces lipophilicity, makes it an attractive replacement for more common phenyl rings in drug design.[1] Specifically, the 6-arylpyridazine-3-carbonitrile core is a versatile scaffold found in a range of biologically active agents, including kinase inhibitors for oncology and compounds with potential anti-inflammatory or cardiovascular applications.[2][3]
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[4][5][6] Its operational simplicity, mild reaction conditions, and tolerance for a wide array of functional groups have cemented its role in modern drug discovery.[6] This guide provides a detailed examination of the Suzuki-Miyaura coupling of 6-bromopyridazine-3-carbonitrile, offering field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers to effectively synthesize diverse libraries of functionalized pyridazine derivatives.
Mechanistic Considerations for a Privileged Heterocycle
The success of a Suzuki-Miyaura coupling hinges on a delicate balance within a palladium-based catalytic cycle. While the general mechanism is well-understood, the specific nature of the this compound substrate introduces key factors that must be considered for successful execution.
The catalytic cycle proceeds through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7][8]
-
Oxidative Addition: The cycle begins with the addition of the active Pd(0) catalyst into the carbon-bromine bond of the pyridazine. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates this step, which is often rate-limiting for less reactive aryl halides.[5][9]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (boronic acid or ester) to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7][10] The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to degrade the starting materials or product.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Key Challenge with Pyridazines: The nitrogen lone pairs in the pyridazine ring can coordinate to the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, leading to lower yields or stalled reactions.[9][11] This challenge is overcome by the strategic selection of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are highly effective.[12][13] They coordinate strongly to the palladium center, promoting the desired catalytic steps while sterically hindering the inhibitory binding of the pyridazine nitrogen.
Caption: The palladium-catalyzed Suzuki-Miyaura reaction cycle.
Core Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv.)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%)
-
Ligand (if using Pd₂(dba)₃): SPhos or XPhos (5-10 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME
-
Reaction vessel: Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Inert Atmosphere Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[9]
-
Catalyst Addition: If using Pd(PPh₃)₄, add it now (5 mol%). If using a two-component system, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5-10 mol%).[9]
-
Degassing: Seal the flask, and carefully evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of H₂O for a 1 mmol scale reaction) via a syringe.[14]
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously. For microwave-assisted reactions, heat to 120-140 °C for 10-30 minutes.[15][16]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2–24 hours.[9]
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-arylpyridazine-3-carbonitrile product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.
Optimization & Substrate Scope
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table provides a summary of conditions reported for the Suzuki-Miyaura coupling of various nitrogen-containing heteroaryl halides, offering starting points for optimization.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) (2) | DME | 80 | 28 | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | iPrOH/H₂O | 100 | 95 | [17] |
| 3-Chloropyridine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ (2) | Ligand 1 (4) | K₃PO₄ (3) | n-Butanol | 100 | 77 | [18] |
| 2-Chloropyridine | Alkyl pinacol boronate | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (3) | Dioxane | 80 | 90 | [19] |
| 6-Chloro-5-aminopyridazinone | 4-Methoxyphenylboronic acid | Pd-SPhos (5) | - | K₂CO₃ (3) | Dioxane | 135 (MW) | 85 | [16] |
Note: This table is illustrative. Yields are highly dependent on the specific substrates and precise reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized to Pd(II)).2. Insufficiently degassed system.3. Insoluble reagents.[20]4. Catalyst inhibition by pyridazine nitrogen.[9][11] | 1. Use fresh catalyst and ensure rigorous degassing (freeze-pump-thaw cycles if necessary).[9]2. Screen alternative solvents (e.g., DMF, Toluene, n-Butanol) to improve solubility.[18][20]3. Switch to a bulkier, more electron-rich ligand like XPhos, SPhos, or RuPhos to enhance catalyst activity and prevent inhibition.[12] |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen, which promotes oxidative homo-coupling.[21]2. Slow oxidative addition or transmetalation step. | 1. Ensure the reaction is run under a strictly inert atmosphere.[21]2. Use a pre-catalyst or a more active ligand system to accelerate the main catalytic cycle.[14]3. Add the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low. |
| Protodeborylation | 1. Decomposition of the boronic acid, especially if electron-deficient or heteroaromatic.[22]2. Presence of excess water or prolonged reaction at high temperature. | 1. Use the corresponding boronic acid pinacol ester, which is often more stable.2. Use a milder base like KF or K₂CO₃.[20][22]3. Minimize reaction time and temperature. |
| Formation of Side Products | 1. Hydrolysis of the nitrile group under harsh basic conditions.2. Competing reactions if other reactive functional groups are present. | 1. Screen milder bases (e.g., K₂CO₃, KF) or use anhydrous conditions if possible.[10]2. Protect sensitive functional groups prior to the coupling reaction. |
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
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Borah, P., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Organometallics (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
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Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Angewandte Chemie International Edition, 48(32), 5825-5829. [Link]
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ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ResearchGate. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 12(11), 2562-2565. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mako, T. L., & Maimone, T. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424–4427. [Link]
-
Common Organic Chemistry. Suzuki Reaction. Common Organic Chemistry. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Molecules, 26(11), 3183. [Link]
-
Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
-
ResearchGate. A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol. ResearchGate. [Link]
-
Organic Chemistry Research (2023). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]
-
MDPI (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]
-
Kim, Y., & Lee, S. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridazine-3-carbonitrile
Introduction: Navigating the Challenges of C-N Bond Formation on an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] While the amination of simple aryl halides is well-established, the application of this methodology to complex, electron-deficient heteroaromatic systems like 6-Bromopyridazine-3-carbonitrile presents a unique set of challenges that demand a nuanced and well-considered approach.
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound. We will delve into the mechanistic intricacies of the reaction, explore the critical parameters for optimization, and offer expert insights into overcoming the specific hurdles associated with this substrate. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The this compound core is characterized by two key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:
-
Electron-Deficient Pyridazine Ring: The two nitrogen atoms in the pyridazine ring withdraw electron density, making the aryl bromide more susceptible to oxidative addition, the initial step in the catalytic cycle. However, this electron deficiency also increases the propensity for side reactions and potential catalyst inhibition.
-
Coordinating Nitrile and Pyridazine Nitrogens: The lone pairs on the pyridazine nitrogens and the nitrile group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unproductive complexes.
This application note will address these challenges head-on, providing a logical framework for reaction design and optimization.
The Catalytic Cycle: A Mechanistic Framework for Understanding
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.
Strategic Selection of Reaction Components: A Guide to Success
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalysts: The Engine of the Reaction
While various palladium sources can be used, modern, well-defined precatalysts are highly recommended for their air-stability, ease of handling, and consistent generation of the active Pd(0) species.
| Precatalyst | Structure | Key Features |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source, but can require in situ ligand coordination. |
| Pd(OAc)₂ | Palladium(II) acetate | A stable Pd(II) source that is reduced in situ to Pd(0). |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | Air-stable, highly active, and provide a 1:1 palladium-to-ligand ratio. |
For the amination of this compound, the use of a Buchwald precatalyst is strongly advised to ensure efficient and reproducible results.
Ligands: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.
| Ligand | Structure | Rationale for Use with this compound |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand with a large bite angle, often effective for heteroaromatic substrates. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A bulky, electron-rich monophosphine ligand with a proven track record for challenging couplings.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective Buchwald ligand for a broad range of substrates. |
The steric bulk of these ligands helps to prevent the formation of inactive palladium dimers and facilitates the crucial reductive elimination step.
Bases: A Balancing Act of Reactivity and Substrate Stability
The base plays a crucial role in the deprotonation of the coordinated amine. However, strong bases can lead to the decomposition of the base-sensitive this compound substrate. Therefore, a careful balance must be struck.
| Base | pKa of Conjugate Acid | Considerations for this compound |
| NaOt-Bu | ~19 | Highly effective but may be too harsh, leading to side reactions. |
| K₃PO₄ | ~12.3 | A milder inorganic base that can be effective in some cases. |
| Cs₂CO₃ | ~10.3 | A weaker inorganic base, often a good starting point for sensitive substrates. |
It is recommended to start with a weaker base like Cs₂CO₃ or K₃PO₄ and only move to a stronger base like NaOt-Bu if the reaction is sluggish.
Solvents: The Reaction Medium
Aprotic, non-polar, or weakly polar solvents are typically used for the Buchwald-Hartwig amination.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent. |
| Dioxane | 101 | Another frequently used solvent, but care should be taken due to its potential to form peroxides. |
| THF | 66 | A lower-boiling option, suitable for reactions at moderate temperatures. |
The choice of solvent will also depend on the desired reaction temperature.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination with a generic amine. Optimization may be required for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 0.1 M)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium precatalyst (or palladium source and ligand), and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction until completion.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization Workflow: A Systematic Approach
For challenging substrates like this compound, a systematic approach to optimization is crucial. The following workflow can be employed to identify the optimal reaction conditions.
Figure 2: A logical workflow for optimizing the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, inappropriate ligand or base. | Use a precatalyst, screen different ligands and bases. Increase reaction temperature. |
| Substrate decomposition | Base is too strong. | Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃). |
| Formation of side products | Competing reactions (e.g., hydrodehalogenation). | Optimize ligand and base combination. Lower reaction temperature. |
| Inconsistent results | Presence of oxygen or moisture. | Ensure rigorous inert atmosphere and use of anhydrous solvents. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of novel substituted pyridazine derivatives. While the electron-deficient and potentially coordinating nature of the substrate presents challenges, a systematic approach to reaction optimization, focusing on the careful selection of the palladium precatalyst, ligand, and base, can lead to high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic programs.
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Application Notes & Protocols: Leveraging 6-Bromopyridazine-3-carbonitrile for the Synthesis of Novel Fluorescent Probes
Introduction: The Quest for Advanced Fluorophores
In the landscape of modern biomedical research and drug development, fluorescent probes are indispensable tools. They enable the real-time visualization and quantification of biological processes, analytes, and microenvironmental changes with exceptional sensitivity and specificity.[] The core of any fluorescent probe is the fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.[2] The performance of a probe is dictated by the photophysical properties of its fluorophore, such as brightness (a product of molar extinction coefficient and quantum yield), photostability, and environmental sensitivity.
The strategic design of novel fluorophores is a continuous pursuit aimed at overcoming the limitations of existing dyes. A key strategy involves the use of donor-acceptor (D-π-A) architectures, where an electron-donating group is conjugated to an electron-accepting group through a π-system. This design often results in molecules with strong intramolecular charge transfer (ICT) characteristics, leading to desirable properties like large Stokes shifts and high sensitivity to solvent polarity (solvatochromism).[3]
This guide focuses on the utility of 6-Bromopyridazine-3-carbonitrile as a versatile and powerful building block for the synthesis of such advanced fluorescent probes. The pyridazine ring, being an electron-deficient heterocycle, serves as an excellent electron acceptor.[4] The presence of a cyano group further enhances this electron-withdrawing nature, while the bromo substituent provides a reactive handle for sophisticated molecular engineering through modern cross-coupling chemistry.
The this compound Scaffold: A Privileged Acceptor Core
This compound is a heterocyclic compound featuring two key reactive sites that can be selectively addressed to construct a diverse library of fluorescent probes.
-
The Bromo Group (C6-Br): This site is primed for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the introduction of various π-conjugated systems and electron-donating moieties.[5][6] Reactions like the Suzuki and Sonogashira couplings are particularly effective.[7]
-
The Electron-Deficient Pyridazine Ring: The inherent electron-poor nature of the diazine core makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative pathway for functionalization.[8][9] The combination of the two nitrogen atoms and the electron-withdrawing cyano group activates the ring system for such transformations.
This dual reactivity allows for a modular approach to probe design, where different components can be systematically introduced to fine-tune the final photophysical and chemical properties.
Core Synthetic Strategies and Mechanistic Insights
The construction of fluorescent probes from this compound primarily relies on palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, functional group tolerance, and broad substrate scope.
Caption: Synthetic pathways from this compound.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling is an exceptionally powerful reaction for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The introduction of an alkynyl linker is a popular strategy in fluorophore design as it creates a rigid, linear π-system that facilitates efficient intramolecular charge transfer.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, typically generated in situ from a precursor like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is the active catalyst. Copper(I) iodide (CuI) is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling.
Suzuki Coupling: Forging Biaryl Scaffolds
The Suzuki coupling reaction creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[5] This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids. By coupling this compound with an electron-rich arylboronic acid, one can readily synthesize D-A structured fluorophores.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used.
-
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) is crucial for the activation of the boronic acid and to facilitate the transmetalation step.
-
Solvent System: Often, a mixture of an organic solvent (like toluene, dioxane, or DMF) and water is used. The aqueous phase is necessary to dissolve the inorganic base.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific substrate used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Synthesis of a D-π-A Probe via Sonogashira Coupling
Reaction: Synthesis of 6-((4-(dimethylamino)phenyl)ethynyl)pyridazine-3-carbonitrile
-
Reagent Preparation:
-
To a dry 50 mL Schlenk flask, add this compound (184 mg, 1.0 mmol, 1.0 equiv.), 4-ethynyl-N,N-dimethylaniline (159 mg, 1.1 mmol, 1.1 equiv.), and a magnetic stir bar.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous tetrahydrofuran (THF, 10 mL) and anhydrous triethylamine (TEA, 5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting bromide is a key indicator of completion.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper catalyst and amine salts.
-
Wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the desired product as a colored solid.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Characterization and Photophysical Properties
After successful synthesis and purification, the new fluorescent probe must be thoroughly characterized to understand its properties.
Structural Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the covalent structure, showing the expected chemical shifts and coupling constants for the pyridazine and the newly introduced moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
Photophysical Evaluation:
The optical properties are typically evaluated by dissolving the probe in various solvents of differing polarity (e.g., hexane, toluene, THF, DCM, acetonitrile, ethanol) to assess its environmental sensitivity.[3]
-
UV-Visible Absorption Spectroscopy: Measures the wavelength(s) at which the molecule absorbs light (λabs). The molar extinction coefficient (ε) at this wavelength is calculated using the Beer-Lambert law, which indicates the efficiency of light absorption.
-
Fluorescence Spectroscopy: Measures the emission spectrum of the molecule upon excitation at or near its λabs. This provides the wavelength of maximum emission (λem).
-
Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). A large Stokes shift is desirable as it minimizes self-absorption and improves signal-to-noise ratio.
-
Fluorescence Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process (photons emitted / photons absorbed). It is typically determined using a relative method by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).[11]
Data Presentation: Example Photophysical Properties
The table below presents hypothetical data for the probe synthesized in Protocol 1, illustrating typical solvatochromic effects observed in D-π-A dyes.
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Toluene | 2.4 | 410 | 495 | 85 | 0.85 |
| THF | 4.0 | 418 | 520 | 102 | 0.62 |
| DCM | 3.1 | 422 | 535 | 113 | 0.45 |
| Acetonitrile | 5.8 | 425 | 560 | 135 | 0.15 |
Interpretation: The observed red shift (bathochromic shift) in both absorption and, more dramatically, in emission with increasing solvent polarity is characteristic of a molecule with a significant increase in dipole moment upon excitation. This sensitivity can be exploited for sensing applications that involve changes in the local microenvironment.[3]
Conclusion
This compound stands out as a highly effective and versatile scaffold for the rational design of novel fluorescent probes. Its well-defined reactive sites allow for the straightforward implementation of powerful synthetic methodologies like the Sonogashira and Suzuki cross-coupling reactions. This modularity enables researchers to systematically tune the electronic and photophysical properties of the resulting fluorophores, paving the way for the development of next-generation probes for advanced applications in chemical biology, diagnostics, and materials science. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore the rich chemical space accessible from this privileged starting material.
References
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ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. Available from: [Link]
-
ResearchGate. (n.d.). Physical Properties of Pyridazines. Available from: [Link]
-
ResearchGate. (n.d.). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. Available from: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]
-
Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. Available from: [Link]
-
Nanochemistry Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Available from: [Link]
-
Nanochemistry Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. Available from: [Link]
-
PubMed Central. (n.d.). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Available from: [Link]
-
National Institutes of Health. (n.d.). Fluorescent Probes with Multiple Binding Sites for the Discrimination of Cys, Hcy, and GSH. Available from: [Link]
-
National Institutes of Health. (2008). Synthesis of Boron Dipyrromethene Fluorescent Probes for Bioorthogonal Labeling. Available from: [Link]
-
PubMed. (2014). Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging. Available from: [Link]
-
Labinsights. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
R Discovery. (2016). Synthesis of Functional Fluorescent BODIPY-based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
-
Figshare. (n.d.). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine - The Journal of Organic Chemistry. Available from: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
-
Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available from: [Link]
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The Versatile Scaffold: 6-Bromopyridazine-3-carbonitrile in Modern Medicinal Chemistry
Abstract
The pyridazine core is a privileged heterocyclic motif in medicinal chemistry, prized for its unique physicochemical properties that enhance molecular recognition and pharmacological performance. This application note delves into a particularly valuable building block: 6-bromopyridazine-3-carbonitrile . We will explore its synthesis, reactivity, and strategic application in the design of targeted therapeutics. Detailed protocols for its derivatization via modern cross-coupling reactions are provided, alongside insights into the structure-activity relationships (SAR) that guide the development of potent and selective inhibitors for critical drug targets such as kinases and phosphodiesterases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Advantage of the Pyridazine Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a distinct set of properties that make it an attractive component in drug design.[1] Compared to a simple phenyl ring, the pyridazine moiety introduces polarity, which can improve aqueous solubility and modulate lipophilicity, key parameters in optimizing drug metabolism and pharmacokinetics (DMPK). The two nitrogen atoms act as strong hydrogen bond acceptors, facilitating robust interactions with biological targets.[1] Furthermore, the electron-deficient nature of the pyridazine ring influences the properties of its substituents and can contribute to favorable interactions within protein binding pockets.[1]
The this compound scaffold capitalizes on these inherent advantages and introduces two key functional handles for chemical diversification. The bromine atom at the 6-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The nitrile group at the 3-position is a weak base and can participate in hydrogen bonding interactions, while also serving as a synthetic precursor for other functional groups. This dual functionality makes this compound a powerful platform for generating libraries of complex molecules for biological screening.
Synthesis of the this compound Scaffold
The reliable and scalable synthesis of the this compound scaffold is a prerequisite for its use in medicinal chemistry programs. A common and efficient route starts from the commercially available 3,6-dibromopyridazine. The selective displacement of one bromine atom with a cyanide group can be achieved through nucleophilic aromatic substitution.
Protocol 1: Synthesis of this compound from 3,6-Dibromopyridazine
This protocol describes the nucleophilic substitution of a bromide in 3,6-dibromopyridazine with a cyanide group, a common method for introducing nitriles into heteroaromatic systems.
Materials:
-
3,6-Dibromopyridazine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dibromopyridazine (1.0 eq) and copper(I) cyanide (1.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,6-dibromopyridazine.
-
Stir the mixture at room temperature for 10 minutes to ensure good suspension.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Copper(I) cyanide is used as the cyanide source. The copper facilitates the nucleophilic substitution of the aryl bromide, a process known as a Rosenmund-von Braun reaction.
-
DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SNAr reaction at elevated temperatures.
-
Inert atmosphere is crucial to prevent the oxidation of Cu(I) and potential side reactions.
-
Aqueous work-up with sodium bicarbonate helps to quench the reaction and remove any acidic impurities.
Chemical Reactivity and Derivatization Strategies
The strategic placement of the bromo and nitrile groups on the pyridazine ring dictates the reactivity of the this compound scaffold and provides two primary avenues for diversification.
Caption: Key reaction pathways for derivatizing the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the 6-position is readily displaced using palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl boronic acids or esters.[2][3][4][5] This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)
-
Magnetic stirrer and stir bar
-
Heating source (microwave reactor or heating mantle)
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent to the vessel.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Add the palladium catalyst (3-5 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 100-140 °C) for the required time (1-12 hours). Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-arylpyridazine-3-carbonitrile.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling aryl halides with a wide range of primary and secondary amines.[6][7][8][9][10] This reaction is particularly valuable for accessing key intermediates in the synthesis of kinase inhibitors.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) for the required time (2-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC to yield the 6-aminopyridazine-3-carbonitrile derivative.
Applications in Medicinal Chemistry: Case Studies
The this compound scaffold has been successfully employed in the development of inhibitors for several important drug targets.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[11][12] The pyridazine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The this compound scaffold provides a direct route to novel kinase inhibitors.
Table 1: Examples of Kinase Inhibitor Scaffolds Derived from 6-Substituted Pyridazines
| Target Kinase | Scaffold/Derivative | Key Structural Features | Reference |
| FLT3 | N-(3-methoxyphenyl)-6-(imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | Imidazopyridine at C6, aminopyridine core | [13] |
| CSNK2A | 2,6-disubstituted pyrazines | 4-carboxyphenyl at C2, substituted aniline at C6 | [14] |
| EGFR | 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | Quinazoline core with anilino linkage | [15] |
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of cyclic nucleotides, making them attractive targets for a range of therapeutic areas, including inflammatory diseases and cardiovascular disorders.[16][17][18] Pyridazinone derivatives, which can be accessed from the this compound scaffold, are known to be potent PDE inhibitors.[16][17][18]
Table 2: Pyridazine-based PDE Inhibitors and SAR Insights
| Target PDE | Scaffold/Derivative | Structure-Activity Relationship (SAR) Insights | Reference |
| PDE4 | Pyrazolopyridine-pyridazinones | A hydrophobic substituent at the pyridazinone N(2) position enhances PDE4 inhibition. | [16][17][18] |
| PDE4 | Biphenyl Pyridazinones | Modifications to occupy a solvent-filled pocket in the PDE4 enzyme led to picomolar potencies. | [11] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationships for various biological targets.
Caption: Key Structure-Activity Relationship (SAR) points for the this compound scaffold. Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure.
-
C6-Position: The substituent at the 6-position, introduced via cross-coupling, is a primary determinant of target selectivity and potency.
-
C3-Position: The nitrile group at the 3-position is a key hydrogen bond acceptor. Its replacement or modification can significantly impact binding affinity. In some cases, hydrolysis of the nitrile to a carboxamide or carboxylic acid can introduce additional interaction points with the target protein.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of two distinct and reactive functional handles allow for the efficient generation of diverse molecular libraries. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enables the rational design of potent and selective inhibitors for a range of important drug targets. The insights provided in this application note are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors.
References
-
Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
-
Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. ScienceDirect. [Link]
-
Amici, R., et al. (2013). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry, 56(17), 6857-6870. [Link]
-
Request PDF. (2025). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. ResearchGate. [Link]
-
Iwase, K., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Lee, C.-Y., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-7208. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
MDPI. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Synthesis of 3a via Buchwald‐Hartwig amination. Reagents and Conditions. [Link]
-
MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
NIH. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]
-
ACS Publications. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromopyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the palladium-catalyzed cross-coupling reactions of 6-Bromopyridazine-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyridazine scaffold in a wide range of biologically active compounds.[1][2][3][4][5] The functionalization of this core structure through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of novel drug candidates.[6] These application notes offer insights into the selection of appropriate reaction conditions and provide generalized protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Strategic Importance of the Pyridazine Core in Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular properties.[1][2][3][5][7] The inherent electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, influences its chemical reactivity and its interactions with biological targets. The ability to strategically functionalize the pyridazine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety. This compound is a particularly useful starting material as the bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling, while the nitrile group can be further elaborated or may itself contribute to biological activity.
The Power of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity under relatively mild conditions.[8][9][10] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[8][9][11][12] The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these transformations and must be carefully optimized for each specific substrate and coupling partner.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or their esters.[12][13][14] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-containing reagents.[10]
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., dppf, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).
-
Add the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are known for their efficiency in coupling a wide range of substrates.[10] |
| Base | K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[15] |
| Solvent | Dioxane/H₂O, Toluene | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[13] |
| Temperature | 80-120 °C | Heating is typically required to drive the reaction to completion. |
Heck Reaction: Olefin Arylation
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[16][17] This reaction is a powerful tool for the construction of complex molecular scaffolds and is known for its high stereoselectivity.[17]
Protocol: Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates) (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equivalents)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand (if used).
-
Add the solvent, followed by the alkene and the base.
-
Heat the mixture to the appropriate temperature (typically 100-140 °C) and stir until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove any solids.
-
Dilute the filtrate with a suitable organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective catalyst for Heck reactions.[18] |
| Base | Et₃N, K₂CO₃ | The base is necessary to neutralize the HX formed during the catalytic cycle.[16] |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are often used. |
| Temperature | 100-140 °C | Higher temperatures are generally required for the Heck reaction. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[19][20] This reaction typically employs a dual catalytic system of palladium and copper.[19]
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, DIPEA) (2-3 equivalents)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the ligand under an inert atmosphere.
-
Add the terminal alkyne and the base.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The combination of a palladium catalyst and a copper co-catalyst is standard for Sonogashira couplings.[21] |
| Base | Et₃N, DIPEA | An amine base is used to deprotonate the terminal alkyne and neutralize the generated acid.[19] |
| Solvent | THF, DMF | Anhydrous, polar aprotic solvents are typically employed. |
| Temperature | Room temperature to 60 °C | The reaction can often be performed under mild thermal conditions.[19] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[22][23] This reaction has broad substrate scope and functional group tolerance.[22]
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, SPhos) (1.1 - 2.2 equivalents relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the reaction is complete.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP or XPhos | Bulky, electron-rich phosphine ligands are crucial for the efficiency of this reaction.[24] |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine.[23] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary for this reaction. |
| Temperature | 80-110 °C | Thermal energy is typically needed to drive the catalytic cycle. |
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
Successful cross-coupling reactions often require careful optimization of reaction parameters. If a reaction is sluggish or gives low yields, consider the following:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For challenging substrates, screening a variety of ligands, including bulky phosphines or N-heterocyclic carbenes (NHCs), may be necessary.
-
Base and Solvent Effects: The nature of the base and solvent can significantly impact the reaction outcome. A stronger base or a more polar solvent may be required in some cases.
-
Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can improve conversion, but may also lead to decomposition of starting materials or products.
-
Purity of Reagents: The purity of all reagents, especially the solvent and the base, is crucial. Water and oxygen can deactivate the catalyst.
Safety Precautions
Palladium catalysts, phosphine ligands, and many of the solvents and bases used in these reactions are toxic, flammable, and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (n.d.).
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (n.d.).
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine - Benchchem. (n.d.).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023).
- Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed. (n.d.).
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Application Notes: C-N Bond Formation Using 6-Bromopyridazine-3-carbonitrile
Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1][2] Characterized by its weak basicity, a significant dipole moment that encourages π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, the pyridazine core is instrumental in modulating drug-target interactions.[1] These attributes contribute to its role in enhancing molecular recognition, while its inherent polarity can lead to favorable pharmacokinetic profiles, including reduced inhibition of cytochrome P450 enzymes and potentially lower cardiotoxicity by minimizing interaction with the hERG potassium channel.[1]
6-Bromopyridazine-3-carbonitrile has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of substituted pyridazine derivatives.[3][4] The presence of a bromine atom at the 6-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the carbonitrile group at the 3-position offers opportunities for further chemical transformations.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in C-N bond formation reactions, a critical transformation for accessing novel chemical matter with therapeutic potential.[7]
Core Concepts: Palladium and Copper-Catalyzed Amination Reactions
The formation of a carbon-nitrogen bond between an aryl halide and an amine is a cornerstone of modern organic synthesis, with palladium- and copper-catalyzed reactions being the most prevalent and powerful methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[8][9] The catalytic cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][10]
The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[8] The selection of the appropriate base is also critical, with common choices including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[11]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[12][13] While historically requiring harsh reaction conditions, significant advancements have led to milder and more versatile protocols.[14][15] The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I)-amide intermediate, which then reacts with the aryl halide.[12] Ligands, such as amino acids (e.g., L-proline), can significantly accelerate the reaction.[16]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the C-N bond formation using this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Primary Aliphatic Amine
This protocol details the coupling of this compound with a primary aliphatic amine using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-butylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (if solubility is an issue)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the primary aliphatic amine (1.2 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(alkylamino)pyridazine-3-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.[17]
-
Ligand Selection: Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle, leading to higher yields.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the coupling reaction.
Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with an Aromatic Amine
This protocol describes the coupling of this compound with an aromatic amine using a copper catalyst and an amino acid ligand.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Reagent Addition: Add the aromatic amine (1.2 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(arylamino)pyridazine-3-carbonitrile.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of CuI and L-proline forms a catalytically active complex that facilitates the C-N bond formation at lower temperatures than traditional Ullmann conditions.[16]
-
Base: Potassium carbonate is a suitable base for this transformation, being strong enough to facilitate the reaction without causing decomposition of the starting materials or products.
-
Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
Data Presentation
The following table summarizes typical reaction conditions and yields for the C-N coupling of this compound with various amines.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Aniline | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 24 | 78 |
| 3 | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 4 | Benzylamine | CuI / DMEDA | K₃PO₄ | DMF | 120 | 20 | 75 |
Yields are for isolated and purified products.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for C-N bond formation.
Conclusion
This compound is a highly effective substrate for the synthesis of diverse 6-aminopyridazine-3-carbonitrile derivatives through palladium- and copper-catalyzed C-N bond formation reactions. The protocols outlined in this application note provide robust and reproducible methods for researchers in drug discovery and development. The choice of catalytic system, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The versatility of these methods opens up a vast chemical space for the exploration of novel pyridazine-based compounds with potential therapeutic applications.
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Secondary Acyclic Amines. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
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Dabbs, S., et al. (2010). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 23(8), 1385-1394. [Link]
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-
Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
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Exploring 6-Aminopyridine-3-Carbonitrile: Key Insights for Buyers and Chemical Businesses. (n.d.). [Link]
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-
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-
National Institutes of Health. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
-
MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
National Institutes of Health. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Royal Society of Chemistry. (n.d.). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]
-
SynArchive. (n.d.). Ullmann Coupling. [Link]
-
CHIMIA. (n.d.). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. [Link]
-
PubMed. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Amination of aryl halides using copper catalysis / Tetrahedron Letters, 2001 [sci-hub.kr]
- 16. chimia.ch [chimia.ch]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Integration of 6-Bromopyridazine-3-carbonitrile in Advanced Materials Science: A Guide for Researchers
The relentless pursuit of novel materials with tailored electronic and photophysical properties has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles have emerged as privileged scaffolds due to their inherent electronic characteristics and synthetic versatility. Among these, 6-Bromopyridazine-3-carbonitrile stands out as a strategic building block for the rational design of high-performance organic semiconductors and functional materials. This guide provides an in-depth exploration of its applications, supported by detailed protocols and field-proven insights, to empower researchers in materials science and drug development.
The Virtues of a Versatile Building Block: Why this compound?
The utility of this compound in materials science is rooted in its unique molecular architecture. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is electron-deficient. This inherent electronic nature makes it an excellent acceptor (A) unit in donor-acceptor (D-A) type architectures, which are fundamental to the design of many organic electronic materials.
The strategic placement of a bromine atom at the 6-position and a nitrile group at the 3-position further enhances its functionality:
-
The Bromo Group: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various aryl or heteroaryl moieties, enabling the systematic tuning of the material's electronic and photophysical properties.
-
The Carbonitrile Group: This strong electron-withdrawing group further lowers the energy levels of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical factor in designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. The nitrile group's influence can also enhance the photoluminescent properties of the final material.
The combination of these features makes this compound a powerful tool for creating π-conjugated systems with tailored optoelectronic properties for a range of applications.
Core Applications in Organic Electronics and Photonics
The unique electronic profile of the this compound moiety has led to its successful incorporation into a variety of advanced materials, most notably for organic light-emitting diodes (OLEDs).
Crafting a New Generation of Emitters for Organic Light-Emitting Diodes (OLEDs)
The design of efficient and stable emitter materials is paramount for the advancement of OLED technology. Materials derived from this compound are particularly promising for their potential to act as hosts or emitters in the emissive layer of an OLED.
Thermally Activated Delayed Fluorescence (TADF) Materials: A key area of impact is in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). In TADF materials, triplet excitons, which are typically non-emissive in fluorescent molecules, can be converted to emissive singlet excitons through a process called reverse intersystem crossing (RISC). This allows for theoretical internal quantum efficiencies of up to 100%. The electron-accepting nature of the pyridazine-3-carbonitrile unit, when combined with a suitable electron-donating moiety, can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a prerequisite for efficient TADF.
Table 1: Representative Photophysical Properties of Pyridazine-Based Emitters
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | Key Features & Applications |
| Donor-Acceptor Pyridazines | 350-450 | 450-600 | 0.5 - 0.9 | Tunable emission color, suitable for OLED emitters and fluorescent probes. |
| Pyridazine-based TADF | 380-480 | 480-580 | High (approaching 1) | Small ΔEST, potential for high-efficiency OLEDs. |
Note: The specific properties are highly dependent on the donor moiety and the overall molecular structure.
The following diagram illustrates the fundamental principle of a Donor-Acceptor TADF emitter incorporating a pyridazine-based acceptor.
Caption: Energy level diagram illustrating the TADF mechanism.
Synthetic Protocols: Harnessing the Power of Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1] It is the key reaction for derivatizing this compound and building complex π-conjugated systems.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a robust starting point for the synthesis of 6-aryl-pyridazine-3-carbonitrile derivatives. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If using an aqueous base solution, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyridazine-3-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Removing oxygen is crucial for catalytic activity and to prevent catalyst degradation.
-
Degassed Solvents: Solvents can dissolve significant amounts of oxygen, which can poison the catalyst. Degassing removes this dissolved oxygen.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[2]
-
Ligand Choice (in the catalyst): The ligands coordinated to the palladium center play a critical role in stabilizing the catalyst and influencing its reactivity. For challenging couplings, specialized phosphine ligands may be required.
The following diagram illustrates the workflow for this protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Characterization and Performance of Derived Materials
Once synthesized, a thorough characterization of the new materials is essential to understand their properties and evaluate their potential for specific applications.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Information Obtained | Relevance to Materials Science |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of the synthesized molecule. | Verifies the successful synthesis and purity of the material. |
| Mass Spectrometry | Molecular weight confirmation. | Confirms the identity of the synthesized compound. |
| UV-Vis Spectroscopy | Absorption properties, optical bandgap. | Determines the wavelengths of light the material absorbs, crucial for optoelectronic applications. |
| Photoluminescence Spectroscopy | Emission properties, quantum yield. | Characterizes the light-emitting properties of the material, essential for OLEDs and fluorescent probes. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical stability. | Determines the energy levels for charge injection and transport, and the material's stability under electrical stress. |
| Thermogravimetric Analysis (TGA) | Thermal stability. | Assesses the material's ability to withstand the high temperatures used in device fabrication and operation. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | Important for understanding the morphological stability of thin films of the material. |
For materials intended for OLED applications, the ultimate test is their performance in a device.
Table 3: Typical Performance Metrics for OLEDs Incorporating Pyridazine-Based Materials
| Metric | Description | Typical Values for High-Performance Devices |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | > 20% for TADF-based OLEDs |
| Luminance (cd/m²) | The brightness of the emitted light. | > 1000 cd/m² at reasonable operating voltages |
| Turn-on Voltage (V) | The voltage at which the device begins to emit light. | < 5 V |
| Color Coordinates (CIE) | The perceived color of the emitted light. | Dependent on the desired emission color (e.g., blue, green, red) |
| Device Lifetime (LT₅₀) | The time it takes for the device's brightness to decrease to 50% of its initial value. | Thousands of hours at a given initial luminance |
Future Outlook and Emerging Applications
The versatility of this compound as a synthetic building block ensures its continued relevance in the advancement of materials science. While its application in OLEDs is well-established, future research is likely to explore its use in other areas, including:
-
Organic Photovoltaics (OPVs): The tunable electronic properties of pyridazine derivatives could be exploited in the design of new acceptor materials for organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyridazine core could be beneficial for the development of n-type organic semiconductors for use in OFETs.
-
Fluorescent Probes and Sensors: The sensitivity of the photophysical properties of donor-acceptor systems to their local environment could be harnessed to create novel fluorescent sensors for biological or environmental applications.
By providing a deep understanding of its properties and synthetic utility, this guide aims to accelerate the discovery and development of next-generation materials based on the this compound scaffold.
References
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Yang, Z., et al. (2017). Thermally Activated Delayed Fluorescence Materials Towards the Breakthrough of Organoelectronics. Advanced Materials, 29(47), 1700767. [Link]
-
Cai, X., & Su, S.-J. (2018). Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate. Frontiers in Chemistry, 6, 199. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]
-
Molander, G. A., & Biolatto, B. (2003). A Modified Procedure for the Palladium-Catalyzed Borylation/Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Halides Utilizing Bis-boronic Acid. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
The Versatility of 6-Bromopyridazine-3-carbonitrile Derivatives in Click Chemistry: A Guide to Bioorthogonal Labeling and Drug Discovery
The convergence of bioorthogonal chemistry and medicinal chemistry has paved the way for innovative approaches in drug discovery, diagnostics, and our fundamental understanding of biological systems. Within this landscape, "click chemistry" reactions stand out for their reliability, specificity, and biocompatibility.[1] This guide delves into the applications of 6-Bromopyridazine-3-carbonitrile derivatives as versatile precursors for the synthesis of novel bioorthogonal probes and their subsequent use in click chemistry-mediated bioconjugation. The unique electronic properties of the pyridazine ring, combined with the synthetic handles of the bromo and nitrile functionalities, offer a rich platform for creating sophisticated molecular tools for researchers, scientists, and drug development professionals.[2][3]
The pyridazine core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[3] Its derivatives have shown a wide range of pharmacological activities, including their use as kinase inhibitors and antibacterial agents.[4] The introduction of a bromo and a nitrile group at the 6- and 3-positions, respectively, of the pyridazine ring provides two distinct points for chemical modification, allowing for the strategic installation of bioorthogonal functionalities.
Strategic Derivatization of this compound for Click Chemistry
The true potential of this compound in click chemistry is unlocked through its derivatization. The bromo and nitrile groups serve as versatile handles for introducing click-active moieties, such as alkynes, azides, or tetrazines. This section will focus on a key strategy: the introduction of a terminal alkyne via a Sonogashira cross-coupling reaction, transforming the pyridazine scaffold into a probe ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
Mechanism of Action: Sonogashira Coupling for Alkyne Installation
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5] In the context of this compound, the bromo substituent serves as the aryl halide, enabling the direct attachment of an alkyne-containing group.
The catalytic cycle of the Sonogashira coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper(I) acetylide, and finally, reductive elimination to yield the alkyne-substituted pyridazine and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.
Application Note 1: Synthesis of a Pyridazine-Based Bioorthogonal Probe
This section provides a detailed protocol for the synthesis of 6-(prop-2-yn-1-yloxy)pyridazine-3-carbonitrile, a derivative of this compound functionalized with a terminal alkyne, rendering it suitable for click chemistry applications.
Experimental Protocol: Synthesis of 6-((trimethylsilyl)ethynyl)pyridazine-3-carbonitrile
This protocol details the Sonogashira cross-coupling of this compound with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step. A similar procedure has been reported for the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine.[6]
Materials:
-
This compound (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-((trimethylsilyl)ethynyl)pyridazine-3-carbonitrile.
Experimental Protocol: Deprotection to Yield 6-ethynylpyridazine-3-carbonitrile
Materials:
-
6-((trimethylsilyl)ethynyl)pyridazine-3-carbonitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-((trimethylsilyl)ethynyl)pyridazine-3-carbonitrile in a mixture of methanol and dichloromethane.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, filter the mixture to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product, 6-ethynylpyridazine-3-carbonitrile.
Application Note 2: Protein Labeling using a Pyridazine-Based Bioorthogonal Probe
This section details the application of the synthesized 6-ethynylpyridazine-3-carbonitrile for the bioorthogonal labeling of a protein that has been metabolically engineered to contain an azide functionality.
Causality Behind Experimental Choices
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click reaction that forms a stable triazole linkage between an alkyne and an azide.[7] This reaction is bioorthogonal, meaning it does not interfere with native biological processes. The choice of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is critical for the reaction's efficiency at physiological temperatures and pH. A copper-chelating ligand, such as TBTA, is often included to stabilize the copper(I) oxidation state and improve reaction kinetics.
Experimental Workflow: Protein Labeling
Caption: Workflow for Protein Labeling via CuAAC.
Detailed Protocol: Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
6-ethynylpyridazine-3-carbonitrile (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with 1 µL of the 6-ethynylpyridazine-3-carbonitrile stock solution and 1 µL of the TBTA stock solution. Mix gently.
-
Add 1 µL of the CuSO₄ stock solution to the mixture.
-
Initiate the click reaction by adding 1 µL of the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
To remove unreacted probe and catalyst, purify the labeled protein using a size-exclusion chromatography column equilibrated with PBS.
-
Analyze the labeled protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the covalent modification.
Data Presentation
The success of the derivatization and labeling can be quantified and presented as follows:
| Reaction Step | Starting Material | Product | Typical Yield | Analytical Method |
| Sonogashira Coupling | This compound | 6-((trimethylsilyl)ethynyl)pyridazine-3-carbonitrile | 80-95% | ¹H NMR, ¹³C NMR, MS |
| Deprotection | 6-((trimethylsilyl)ethynyl)pyridazine-3-carbonitrile | 6-ethynylpyridazine-3-carbonitrile | >95% | ¹H NMR, ¹³C NMR, MS |
| Protein Labeling | Azide-modified Protein + Alkyne Probe | Labeled Protein | >90% | SDS-PAGE, Mass Spectrometry |
Visualization of the Reaction Mechanism
Caption: Schematic of CuAAC Protein Labeling.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the development of novel bioorthogonal probes. Through straightforward synthetic modifications, such as the Sonogashira coupling, this scaffold can be readily functionalized with click-active groups, enabling a wide range of applications in chemical biology and drug discovery. The protocols detailed herein provide a solid foundation for researchers to explore the potential of pyridazine derivatives in their own studies, from targeted protein labeling to the development of novel therapeutic agents. Future work could explore the derivatization of the nitrile group to create other types of click chemistry handles, further expanding the utility of this promising chemical scaffold.
References
- Asif, M., Abida, & Tauquir, A. M. (2019). Diverse chemical and biological potentials of various pyridazine and pyridazinone derivatives.
- Bertozzi, C. R. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Accounts of Chemical Research, 48(5), 1313-1322.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 5(11), 1841-1844.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Quadrelli, P., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
- Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
- Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(49), 10419-10429.
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1358-1372.
Sources
- 1. scispace.com [scispace.com]
- 2. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6-Bromopyridazine-3-carbonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-bromopyridazine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic endeavors. The unique electronic properties of the pyridazine ring, combined with the presence of a nitrile group, present specific challenges that require careful consideration and optimization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve successful outcomes in your experiments.
Core Principles & Reaction Mechanism
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
However, the substrate this compound introduces specific complexities. The pyridazine core is an electron-deficient heterocycle containing two Lewis basic nitrogen atoms.[3] These nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which is a common failure mode for this class of substrate.[4][5][6] Therefore, the choice of ligand is critical to shield the palladium and promote the desired catalytic turnover.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when performing Suzuki couplings with this compound.
Q1: My reaction shows low to no yield, and I am recovering my starting material. What are the likely causes?
This is the most frequent problem and can stem from several sources, often related to catalyst deactivation or suboptimal reaction conditions.
Possible Cause 1: Catalyst Inhibition/Poisoning The nitrogen atoms of the pyridazine ring are Lewis basic and can irreversibly bind to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[3][6] This is particularly problematic with standard catalysts like Pd(PPh₃)₄.
-
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and sterically hinder the coordination of the pyridazine nitrogen.[7][8]
-
Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type ligands.
-
Recommended Pre-catalysts: Pd₂(dba)₃ or Pd(OAc)₂ are often used in conjunction with these ligands. Pre-formed catalysts like [Pd(SPhos)Cl]₂ can also be effective.
-
Possible Cause 2: Ineffective Base or Solvent System The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] The choice of solvent affects the solubility of the reactants and the efficacy of the base.
-
Solution:
-
Bases: Potassium carbonate (K₂CO₃) is a good starting point. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[10] Ensure the base is finely powdered and anhydrous.
-
Solvents: A mixture of an organic solvent and water is typically required. Common systems include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O.[11][12] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have also been reported for challenging heteroaryl couplings.[5]
-
Possible Cause 3: Poor Quality Reagents The success of the reaction is highly dependent on the quality of the reactants.
-
Solution:
-
Boronic Acid: Boronic acids can degrade over time, leading to lower reactivity. Use fresh or properly stored boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[13]
-
Solvents: Ensure solvents are properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[10]
-
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I am observing significant amounts of side products, such as the debrominated starting material or homocoupled boronic acid. How can I minimize these?
Side reactions are common and often compete with the desired cross-coupling pathway.
Side Product 1: Protodeboronation (Debrominated Pyridazine) This occurs when the boronic acid reacts with a proton source, replacing the boron moiety with a hydrogen atom.[14] This side reaction is often catalyzed by the palladium complex itself or promoted by the base and can be a major issue, especially with heteroaryl boronic acids.[15][16]
-
Solutions:
-
Use a More Stable Boron Reagent: Pinacol boronate esters or MIDA boronates are often more resistant to protodeboronation.[14]
-
Minimize Water: While some water is often necessary, excess water can be a proton source. Try reducing the water content in your solvent system.
-
Base Selection: Use the mildest base that still promotes the reaction (e.g., K₂CO₃).
-
Temperature Control: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest effective temperature (e.g., 80-90 °C).
-
Side Product 2: Homocoupling (Biaryl of Boronic Acid) This side reaction forms a dimer of your boronic acid coupling partner. It is often promoted by the presence of oxygen.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction vessel and solvents are thoroughly deoxygenated before adding the palladium catalyst.[3]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess, which can favor homocoupling.
-
Caption: Common side reactions in the Suzuki coupling process.
Q3: My LC-MS shows a new peak with a mass corresponding to the hydrolysis of the nitrile group. How can I avoid this?
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a primary amide and subsequently a carboxylic acid.[17][18]
-
Solutions:
-
Use a Milder Base: Strong bases like NaOH or high concentrations of K₃PO₄ can promote nitrile hydrolysis. Potassium carbonate (K₂CO₃) or even potassium fluoride (KF) are generally safer choices.[9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Unnecessarily long reaction times at high temperatures increase the risk of hydrolysis.
-
Lower Temperature: If the coupling is efficient, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Work-up Conditions: During the aqueous work-up, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture promptly before extraction.
-
Q4: The purification of my product is difficult due to closely running impurities. What strategies can I use?
Purification can be challenging due to the polar nature of the product and the presence of structurally similar byproducts.
-
Solutions:
-
Optimize the Reaction: The best way to simplify purification is to have a cleaner reaction. Revisit the troubleshooting steps above to minimize side product formation.
-
Chromatography:
-
Normal Phase: If the product is sufficiently non-polar, silica gel chromatography is standard. Use a slow gradient to improve separation from close-running impurities.
-
Reverse Phase: For highly polar products, reverse-phase chromatography (e.g., C18) may provide better separation.
-
-
Recrystallization: If the product is a solid and the crude material is of reasonable purity, recrystallization can be an excellent and scalable purification method.
-
Acid/Base Extraction: The pyridazine product is weakly basic. An acid wash (e.g., dilute HCl) can sometimes be used to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting. Caution: This may promote nitrile hydrolysis if not done carefully and quickly in the cold.
-
Recommended Reaction Conditions & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Standard, reliable Pd(0) or Pd(II) pre-catalysts. |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands to prevent catalyst poisoning and promote oxidative addition.[7][8][19] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a good first choice; K₃PO₄ is stronger for less reactive partners.[10][12] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | Excellent solvent for many Suzuki couplings, good balance of solubility.[12] |
| Temperature | 80 - 100 °C | Balances reaction rate against potential for side reactions and degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst. |
Protocol 1: General Procedure for Suzuki Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[20]
Protocol 2: Small-Scale Screening Reaction
For optimizing conditions, it is highly recommended to run small-scale parallel reactions (e.g., 25-50 mg of the starting bromide) in reaction vials to screen different ligands, bases, and solvents simultaneously. This approach conserves material and allows for rapid identification of the optimal reaction parameters.
References
-
Protodeboronation - Wikipedia. [Link]
-
Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703. [Link]
-
Douglas S. newton, Craig P. Johnston and Victor S. C. Chil. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
20.7: Chemistry of Nitriles. chem.libretexts.org. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Sonogashira Reactions with 6-Bromopyridazine-3-carbonitrile
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira cross-coupling reaction, specifically when using electron-deficient nitrogen heterocycles like 6-Bromopyridazine-3-carbonitrile. We understand that low yields in this critical C-C bond-forming reaction can be a significant bottleneck. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the underlying scientific principles to help you optimize your reaction outcomes.
Introduction: The Challenge of Coupling with Electron-Deficient Heterocycles
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While powerful, its success with heteroaromatic halides, particularly electron-deficient systems like pyridazines, is not always straightforward. The inherent electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, can influence the reactivity of the C-Br bond and introduce potential complications in the catalytic cycle.[4]
Low yields with this compound often stem from a combination of factors including suboptimal catalyst activity, catalyst poisoning by the nitrogen-containing substrate, competing side reactions, and inappropriate reaction conditions. This guide will systematically address these potential pitfalls in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction shows very low conversion of the this compound starting material. What are the likely causes?
A1: Low conversion is typically a sign of an issue with the catalytic system's activity or stability. Here’s a breakdown of potential culprits and solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for the oxidative addition step, which is often the rate-limiting step of the reaction.[1][2]
-
Troubleshooting:
-
Use a Fresh Catalyst: Palladium catalysts, especially those containing phosphine ligands like Pd(PPh₃)₄, can degrade over time due to air oxidation.[5] Ensure you are using a fresh, high-purity catalyst.
-
Switch to a Precatalyst: Consider using a more robust and air-stable palladium precatalyst. These are designed to generate the active Pd(0) species in situ under the reaction conditions.[5][6]
-
Ligand Integrity: If using a combination like Pd(OAc)₂ and a phosphine ligand, ensure the ligand has not been oxidized.
-
-
-
Catalyst Poisoning: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][7][8] These ligands can help stabilize the palladium catalyst and prevent strong coordination with the substrate.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can form complexes with nitrogen heterocycles.[9] Experimenting with a copper-free protocol can sometimes mitigate this issue.[6][10][11]
-
-
-
Insufficiently Reactive Conditions: The C-Br bond on an electron-deficient ring should be relatively reactive. However, if other factors are suboptimal, the reaction may require more forcing conditions.
-
Troubleshooting:
-
Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can benefit from gentle heating (e.g., 50-80 °C).[12][13][14] Monitor for decomposition at higher temperatures.
-
Solvent: Ensure your solvent is anhydrous and degassed. Common solvents include THF, DMF, and amines like triethylamine, which can also act as the base.[1]
-
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
A2: The formation of a diacetylene byproduct is a classic issue in Sonogashira couplings and is primarily mediated by the copper co-catalyst.[5][15]
-
Primary Cause: The copper(I) iodide reacts with the terminal alkyne to form a copper acetylide. In the presence of oxygen, this intermediate can undergo oxidative homocoupling.[15]
-
Troubleshooting Strategies:
-
Go Copper-Free: This is the most direct solution.[1][10][11] Numerous copper-free protocols have been developed that effectively eliminate the Glaser coupling pathway. This is particularly advantageous in pharmaceutical applications where minimizing copper contamination is critical.[5]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, minimize its concentration to the lowest effective level (e.g., 1-5 mol%).
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly to remove dissolved oxygen.
-
Hydrogen Atmosphere: In some specialized cases, running the reaction under a dilute hydrogen atmosphere has been shown to suppress homocoupling.[15]
-
Q3: Besides homocoupling, what other side reactions should I be aware of?
A3: With a substrate like this compound, you should also be vigilant for dehalogenation.
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of Pyridazine-3-carbonitrile. This side reaction can occur under certain conditions, particularly at higher temperatures or with specific catalyst/base combinations.[16][17]
-
Troubleshooting:
-
Q4: How do I choose the optimal combination of catalyst, ligand, base, and solvent?
A4: The ideal conditions are highly substrate-dependent. A systematic approach to optimization is recommended.
Systematic Troubleshooting Workflow
Below is a logical workflow to diagnose and solve issues with your Sonogashira coupling.
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
Data Presentation: Parameter Selection Guide
The following table summarizes key reaction parameters and provides recommendations for optimizing the Sonogashira coupling of this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand, Precatalysts | Pd(PPh₃)₂Cl₂ is a common starting point.[19] For challenging substrates, bulky, electron-rich ligands like SPhos with Pd(OAc)₂ or dedicated precatalysts are often superior.[14] |
| Ligand | PPh₃, XPhos, SPhos, NHCs | Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity, especially with N-heterocyclic substrates.[1][7][8] |
| Copper Source | CuI (for traditional) or None (for copper-free) | CuI is the standard co-catalyst but is the primary cause of alkyne homocoupling.[1] Copper-free methods are highly recommended to avoid this side reaction.[6][10][11] |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | An amine base like Et₃N often doubles as a solvent.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems, and may reduce dehalogenation.[18][20] |
| Solvent | THF, DMF, Dioxane, Toluene, Et₃N | Must be anhydrous and thoroughly degassed. The choice can significantly impact catalyst solubility and reactivity.[12][13] |
| Temperature | Room Temperature to 100 °C | Start at room temperature. If the reaction is sluggish, gradually increase the temperature. Aryl bromides typically require more heating than aryl iodides.[1][21] |
The Catalytic Cycles: A Visual Guide
Understanding the mechanism is key to effective troubleshooting.
Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point based on established methods for similar substrates.[9][14]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution) and anhydrous triethylamine (2.0-3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to eliminate alkyne homocoupling and is often suitable for sensitive heterocyclic substrates.[6][18]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the stirred mixture.
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base and catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
We trust this guide will serve as a valuable resource in your research endeavors. Should you require further assistance, please do not hesitate to contact our technical support team.
References
- RSC Publishing. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
- SciELO. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Benchchem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- R Discovery. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- YouTube. (2019). Sonogashira coupling.
- (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Semantic Scholar. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Benchchem. (n.d.). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
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Technical Support Center: Buchwald-Hartwig Amination of 6-Bromopyridazine-3-carbonitrile
Introduction
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 6-Bromopyridazine-3-carbonitrile. This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing C-N bonds, a critical transformation in the development of novel pharmaceuticals and functional materials.[1][2] The pyridazine scaffold, in particular, is a privileged heterocycle in medicinal chemistry, and its functionalization is of paramount importance.[3][4]
However, the this compound substrate presents a unique set of challenges. Its electron-deficient nature, stemming from the two nitrogen atoms of the pyridazine ring and the electron-withdrawing nitrile group, can impact the kinetics of the catalytic cycle. Furthermore, the presence of nitrogen lone pairs introduces the potential for catalyst inhibition.[5][6]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome the common hurdles associated with this specific transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low conversion is the most common issue and typically points to problems with the catalytic system's activity or stability.
Possible Cause A: Catalyst Inhibition or Deactivation
-
The "Why": The lone pair of electrons on the pyridazine nitrogen atoms can coordinate strongly to the palladium center. This non-productive binding can sequester the catalyst, preventing it from participating in the desired catalytic cycle and leading to deactivation.[5][6] This is a well-known challenge for amination reactions on coordinating heterocycles.[7]
-
The Solution: The key is to sterically shield the palladium center to disfavor coordination with the pyridazine nitrogen. This is best achieved by selecting an appropriate ligand.
-
Employ Bulky Biaryl Phosphine Ligands: Ligands developed by the Buchwald and Hartwig groups are specifically designed to be both electron-rich and sterically demanding. This combination facilitates the crucial oxidative addition and reductive elimination steps while creating a protective pocket around the palladium atom.[5][8] For this substrate, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[6]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes. Their steric bulk can also prevent catalyst inhibition and they have proven effective for challenging cross-couplings.[7][9]
-
Table 1: Recommended Ligand Classes for Amination of this compound
| Ligand Class | Example(s) | Key Advantages | Considerations |
|---|---|---|---|
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | High activity, commercially available, extensive literature support for heteroaryl couplings.[6][10] | Can be expensive; performance is substrate-dependent, requiring screening. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust catalysts, effective for electron-deficient substrates.[9] | Precatalyst selection is important for ease of use and air stability. |
| Chelating Diphosphines | BINAP, Xantphos | Can prevent palladium dimer formation and may be effective in specific cases.[1][11] | Often less effective for electron-deficient heteroaryl chlorides/bromides than bulky monophosphines. |
Possible Cause B: Suboptimal Base or Solvent Selection
-
The "Why": The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido complex that precedes reductive elimination.[12][13] Its strength, solubility, and steric profile must be matched to the substrates and solvent. An incorrect choice can halt the reaction entirely.
-
The Solution:
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice, promoting high reaction rates.[5] However, if your amine or product contains base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened, though they may necessitate higher reaction temperatures or longer times.[5][14]
-
Solvent Selection: The solvent influences the solubility of the base and the stability of catalytic intermediates. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[15][16] Aprotic polar solvents like DMF can sometimes be used, but studies have shown they can lead to overly stable catalyst resting states with certain bases, hindering the reaction.[12][13]
-
Question 2: My desired product is forming, but I see significant side products. How can I improve selectivity?
The formation of byproducts indicates that a competing reaction pathway is active. Identifying the side product is the first step to mitigating its formation.
Side Product A: Hydrodebromination (Formation of Pyridazine-3-carbonitrile)
This is the most prevalent side reaction, where the bromine atom is replaced by a hydrogen atom.
-
The "Why": Hydrodebromination can arise from several pathways. A common mechanism involves the palladium-amido intermediate undergoing β-hydride elimination if the amine has β-hydrogens.[1] Alternatively, palladium-hydride species, formed from trace water or other sources, can react with the aryl halide. Recent studies have focused on developing catalytic systems that suppress this unwanted pathway.[17][18]
-
The Solution:
-
Ligand Choice: Bulky ligands that accelerate the rate of reductive elimination (the desired C-N bond formation) can outcompete the side reactions. If hydrodebromination is severe, screening different ligands is the first step.
-
Base and Amine Stoichiometry: Ensure the base is not significantly degrading over the reaction time. Using a slight excess of the amine (e.g., 1.2-1.4 equivalents) can sometimes favor the desired coupling.
-
Rigorous Inert Conditions: Minimize potential sources of hydrogen by using thoroughly dried solvents and reagents and maintaining a strict inert (Argon or Nitrogen) atmosphere.
-
Diagram: Competing Reaction Pathways The following diagram illustrates the divergence of the catalytic cycle toward the desired amination product versus the hydrodebromination side product.
Caption: A systematic workflow for troubleshooting difficult aminations.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for each specific amine.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution based on the aryl bromide)
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
Setup: In a glovebox, add the palladium precatalyst, this compound, NaOtBu, and the magnetic stir bar to the reaction vial.
-
Reagent Addition: Add the anhydrous toluene to the vial, followed by the amine (if liquid) via syringe. If the amine is a solid, add it with the other solids in step 1.
-
Sealing: Seal the vial tightly with the screw cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by LC-MS or TLC.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: High-Throughput Screening of Ligands and Bases
This microscale protocol allows for the rapid evaluation of multiple conditions.
-
Stock Solutions: Prepare stock solutions of this compound and your amine in anhydrous toluene.
-
Array Plate Setup: In a glovebox, use an array of small reaction vials (e.g., 2 mL).
-
Dispensing Solids: Dispense the appropriate palladium precursor (e.g., Pd₂(dba)₃), ligand, and base into each designated vial.
-
Dispensing Liquids: Add the stock solutions and any additional solvent to each vial to reach the final desired concentration.
-
Reaction and Analysis: Seal the array, place it on a heated stirring block, and run the reactions for a set time (e.g., 12-18 hours). After cooling, quench the reactions, dilute, and analyze the outcomes using high-throughput LC-MS analysis to determine conversion and relative product formation. This approach is similar to methodologies used in industrial process development. [10]
References
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
-
OUCI. (2014). Role of the Base in Buchwald–Hartwig Amination. Available at: [Link]
-
ResearchGate. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Use of base metals in Buchwald-Hartwig coupling. Available at: [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Available at: [Link]
-
Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
-
NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Sci-Hub. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Available at: [Link]
-
PubMed. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Available at: [Link]
-
ResearchGate. (2005). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Available at: [Link]
-
PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Optimizing Palladium Catalysis with 6-Bromopyridazine-3-carbonitrile
Answering the user's request.
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving 6-bromopyridazine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this electron-deficient, nitrogen-containing heteroaromatic substrate. The pyridazine nitrogen atoms can interact with the palladium center, leading to catalyst inhibition, while the electron-withdrawing nature of the ring and the nitrile group influences reactivity.[1] This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to help you optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the most common initial culprits?
A1: Low or no conversion with this substrate typically points to one of three core issues:
-
Catalyst Inactivation: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. The choice of a bulky, electron-rich ligand is critical to shield the metal center and promote the desired catalytic steps over inhibitory binding.[1][2]
-
Inefficient Oxidative Addition: As an electron-deficient aryl bromide, the oxidative addition of the C-Br bond to the Pd(0) center can be sluggish. This step is often rate-determining.[3] Higher temperatures and highly active catalysts are often necessary.
-
Poor Reagent Quality or Reaction Setup: Palladium catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Likewise, moisture can facilitate undesirable side reactions. Ensuring an inert atmosphere and using anhydrous, degassed solvents is paramount.[4]
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A2: For a robust starting point, consider a catalyst system known for its high activity with challenging heteroaromatic halides. A typical setup would involve a Pd(II) precatalyst that is easily reduced in situ to the active Pd(0) species, paired with a sterically demanding biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Readily available and effective sources of Pd(0) in situ. |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq. to Pd) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination while preventing catalyst deactivation by the pyridazine nitrogens.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are effective for activating the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water can be crucial for dissolving the base and facilitating the catalytic cycle.[4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the oxidative addition of the electron-deficient C-Br bond. |
Q3: I am observing significant formation of pyridazine-3-carbonitrile (hydrodehalogenation). How can I prevent this?
A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It can arise from several pathways, including the palladium-catalyzed reduction of the aryl halide or β-hydride elimination from a palladium-alkyl intermediate if your coupling partner has β-hydrogens.[6][7] To minimize this:
-
Scrutinize Reagent Purity: Hydride sources can be present as impurities in reagents or solvents (e.g., alcohols, water, or even the amine in Buchwald-Hartwig reactions).
-
Optimize Base and Solvent: Some solvent/base combinations can act as hydride donors at elevated temperatures.
-
Choose the Right Ligand: Certain ligands can favor the desired reductive elimination over pathways leading to hydrodehalogenation.[8]
Q4: My nitrile group is hydrolyzing to a carboxamide. What causes this and how can I stop it?
A4: Nitrile hydrolysis is a known side reaction that can be catalyzed by palladium complexes, especially in the presence of water at elevated temperatures.[9][10] While traditional hydrolysis requires harsh acidic or basic conditions, metal-catalyzed pathways can proceed under milder, near-neutral pH.[11][12] To prevent this:
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and ensure your starting materials and base are anhydrous.
-
Minimize Reaction Time and Temperature: Use a more active catalyst system that allows for lower temperatures and shorter reaction times, reducing the opportunity for the hydrolysis side reaction to occur.
-
Buffer the Reaction: If water is essential for your base's solubility, consider if the resulting pH is contributing to the hydrolysis.
Troubleshooting Guide
Problem 1: Low or No Conversion
Your reaction has been running for several hours, but TLC or LC-MS analysis shows predominantly unreacted this compound.
Caption: Troubleshooting workflow for low reaction conversion.
-
Cause A: Inactive Catalyst or Ligand
-
Explanation: Palladium(II) precatalysts must be reduced to the active Pd(0) species. This process can be inefficient. The phosphine ligand itself can degrade through oxidation if exposed to air.[13]
-
Solution:
-
Use a fresh, high-purity palladium source and ligand.
-
Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst system (e.g., G3-XPhos Palladacycle).[5]
-
Ensure the ligand-to-metal ratio is optimal (typically 1.1:1 to 2:1). Excess ligand can sometimes inhibit the reaction.
-
-
-
Cause B: Oxygen Contamination
-
Explanation: The catalytically active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen. This is a very common cause of reaction failure.[14]
-
Solution:
-
Employ a rigorous degassing procedure for your solvent (see Protocol 1 ).
-
Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
-
-
Cause C: Inappropriate Base or Solvent
-
Explanation: The base is crucial for the transmetalation step in Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig reactions.[4][15] Its strength and solubility are key. For instance, K₃PO₄ is often more effective than K₂CO₃ but may require a small amount of water to be fully effective.[14]
-
Solution:
-
Problem 2: Catalyst Deactivation (Reaction Stalls / Turns Black)
The reaction begins, showing some product formation, but then stalls, and you observe the formation of palladium black.
Caption: Competition between the desired cycle and catalyst deactivation.
-
Cause A: Ligand Dissociation and Aggregation
-
Explanation: At high temperatures, the phosphine ligand can dissociate from the palladium center. These "naked" Pd(0) species are highly unstable and rapidly aggregate into inactive palladium black.[3]
-
Solution:
-
Use more robust ligands: Switch to ligands with stronger binding affinity or those designed for high thermal stability, such as Josiphos-type or Buchwald's biarylphosphine ligands.[15]
-
Lower the temperature: If possible, use a more active catalyst system that operates at a lower temperature.
-
Increase ligand concentration slightly: A small excess of ligand can sometimes help suppress dissociation, but be aware that large excesses can inhibit the reaction.
-
-
-
Cause B: Inhibition by Pyridazine Substrate
-
Explanation: The primary challenge with pyridazine substrates is the coordination of the ring nitrogen to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[1]
-
Solution:
-
Employ sterically hindered ligands: The most effective strategy is to use bulky ligands (e.g., XPhos, SPhos, t-Bu₃P).[2] The steric bulk around the palladium atom physically blocks the pyridazine nitrogen from coordinating, allowing the desired catalytic cycle to proceed.
-
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for your specific boronic acid partner.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via syringe. If required, add degassed water (e.g., 5% v/v).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[5][17]
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
-
Place the solvent in a robust Schlenk flask sealed with a high-vacuum stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and thaw the solvent in a warm water bath. You may see bubbles of dissolved gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.[14]
-
Finally, backfill the flask with an inert gas. The solvent is now ready for use.
References
-
Nitrile hydration catalysed by palladium(II) complexes. RSC Publishing.
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers.
-
Establishment of broadly applicable reaction conditions for the palladium-catalyzed direct arylation of heteroatom-containing aromatic compounds. PubMed.
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
-
Optimizing Suzuki Coupling Reactions. CovaSyn.
-
ChemInform Abstract: Hydrodehalogenation of Bromo- and Chloropyridines on Complex and Metallic Palladium Catalysts. Sci-Hub.
-
Palladium catalyzed C-arylation of heteroarenes with aryl halide. Reaction conditions. ResearchGate.
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
-
Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. ACS Publications.
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central.
-
A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
-
Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. PubMed Central.
-
Buchwald–Hartwig amination. Wikipedia.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
-
Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. ResearchGate.
-
hydrolysis of nitriles. Chemguide.
-
Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Chemistry Portal.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.
-
A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed.
-
Optimization of Suzuki-Miyaura coupling reaction. ResearchGate.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PubMed Central.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
This compound. ChemScene.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
-
6-Bromopyridine-3-carbonitrile. PubChem.
-
Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
-
Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Royal Society of Chemistry.
-
Buchwald–Hartwig reaction: an update. ResearchGate.
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv.
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][9][10]thiadiazole Series. Semantic Scholar.
-
This compound. CymitQuimica.
-
Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar.
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
Sources
- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Bromopyridazine-3-carbonitrile Derivatives
Welcome to the technical support center for the purification of 6-Bromopyridazine-3-carbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating and purifying these specific heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound derivatives?
The two most effective and commonly employed methods for purifying these derivatives are column chromatography and recrystallization.
-
Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[1] It is highly effective for separating complex mixtures with closely related impurities or when the desired compound is a liquid or oil.
-
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.[2]
The choice between these methods depends on the purity of your crude material, the nature of the impurities, and the desired scale of purification.
Q2: How do I choose the best purification strategy—column chromatography or recrystallization?
Selecting the right strategy is crucial for success. The decision can be guided by a preliminary analysis of your crude product, typically using Thin Layer Chromatography (TLC).
Q3: What are the most common impurities I might encounter?
Impurities often stem from the synthetic route used. For pyridazine derivatives, common impurities can include:
-
Unreacted Starting Materials : Incomplete reactions are a frequent source of contamination.
-
Over-brominated Species : If using harsh brominating agents, di- or tri-brominated pyridazines can form.[3]
-
Dehalogenated Byproducts : The bromo group can sometimes be replaced by a hydrogen atom during subsequent reaction steps, particularly in palladium-catalyzed couplings.[3]
-
Isomeric Byproducts : Depending on the synthesis, isomers may form that can be challenging to separate.[4]
-
Solvent Adducts and Reagent-Related Impurities : Residual solvents or byproducts from reagents (e.g., from N-Bromosuccinimide, or NBS) can also be present.[3]
A thorough understanding of your reaction mechanism is key to anticipating and identifying potential impurities.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptom: Your collected fractions are all mixed, or the spots on the TLC plates are overlapping or streaking.
This is a common issue when purifying heterocyclic compounds.[2] The nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica gel, leading to poor peak shape and separation.
Troubleshooting Steps:
-
Optimize the Solvent System (Mobile Phase) : This is the most critical variable.
-
Analyze Polarity : Use TLC to test a range of solvent systems. If your compound has a low Rf value (sticks to the baseline), increase the eluent's polarity. If it has a high Rf (runs with the solvent front), decrease the polarity.[2]
-
Change Solvent Selectivity : If adjusting polarity with a standard Hexane/Ethyl Acetate system doesn't work, switch to a different solvent system. Dichloromethane/Methanol or Toluene/Acetone can offer different selectivity and improve separation.[2]
-
-
Consider the Stationary Phase :
-
High Surface Area Silica : For challenging separations of similar compounds like pyrazines, using silica gel with a higher surface area (>700 m²/g) can significantly increase compound retention and improve resolution compared to standard silica (500 m²/g).[5]
-
Deactivate the Silica : Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong binding of the basic pyridazine nitrogen and reducing peak tailing.
-
-
Check Your Technique :
-
Column Overloading : Using too much crude material for the column size will inevitably lead to poor separation.[2] A general rule is a 1:30 to 1:100 ratio of crude compound to silica gel by weight.
-
Sample Loading : Dissolve the crude sample in a minimal amount of solvent. For better results, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.[1]
-
Issue 2: Compound "Oils Out" During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your compound separates as an insoluble liquid (an oil).
This is a common frustration in crystallization and usually happens for one of two reasons: the solution is too supersaturated (cooled too quickly), or the presence of impurities is depressing the melting point and inhibiting crystal lattice formation.[2]
Troubleshooting Steps:
-
Re-heat and Dilute : Heat the solution to dissolve the oil, then add a small amount of hot solvent (5-10% more volume) to reduce the saturation level. Allow it to cool much more slowly.[2]
-
Induce Crystallization :
-
Scratch the Flask : Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal : If you have a tiny crystal of the pure compound, add it to the cooled solution. This provides a perfect template for further crystallization.[2]
-
-
Re-evaluate Your Solvent System : The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. Try a solvent system where the compound has slightly lower solubility. For bromo-pyridine derivatives, a mixture of ethanol and water is often a good starting point.[3]
-
Perform a Pre-Purification Step : If impurities are the cause, "oiling out" will persist. Perform a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization again.[2]
| Solvent System Component | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for precipitating polar compounds. Often used with a more polar co-solvent. |
| Toluene | Non-polar | 111 | Higher boiling point can help dissolve stubborn solids. |
| Dichloromethane (DCM) | Mid-polar | 40 | Low boiling point, good for dissolving many organics but can be too volatile. |
| Ethyl Acetate (EtOAc) | Mid-polar | 77 | Excellent general-purpose solvent for chromatography and recrystallization. |
| Ethanol (EtOH) | Polar | 78 | Good for dissolving polar compounds; often paired with water. |
| Methanol (MeOH) | Polar | 65 | Highly polar, dissolves many heterocyclic compounds. |
| Water | Very Polar | 100 | Used as an "anti-solvent" with organic solvents like Ethanol to induce precipitation. |
| Table 1: Common Solvents for Purification. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives on a lab scale (50-500 mg).
-
TLC Analysis : Determine the optimal eluent system by testing various solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1) on a TLC plate. The ideal system gives your desired compound an Rf value of ~0.3.
-
Column Packing : Prepare a slurry of silica gel in your chosen eluent (starting with the least polar mixture if running a gradient). Pour it into the column and allow it to pack uniformly under gentle pressure or gravity. Ensure there are no air bubbles or channels.[1]
-
Sample Loading (Dry Loading Recommended) :
-
Dissolve your crude product (~250 mg) in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, forming a thin, even band.
-
-
Elution : Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If a gradient is needed, slowly increase the polarity of the eluent over time.[1]
-
Fraction Analysis : Monitor the elution by spotting every few fractions on a TLC plate. Develop the plate in the eluent and visualize the spots under a UV lamp.[1]
-
Pooling and Evaporation : Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[1]
-
Purity Confirmation : Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[1]
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude products with relatively high initial purity (>90%).
-
Solvent Selection : Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot. A good method is to place a small amount of your compound in several test tubes and add a few drops of different solvents to test solubility.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[2]
-
Crystallization : Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask during this period.[1][2]
-
Maximizing Yield : Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[1][2]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surface.[1][2]
-
Drying : Dry the purified crystals under vacuum to remove all residual solvent.
References
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Team.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.
- Improving Flash Purification of Chemically Related Pyrazines. Biotage.
Sources
Technical Support Center: Overcoming Catalyst Poisoning with 6-Bromopyridazine-3-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when using 6-Bromopyridazine-3-carbonitrile in palladium-catalyzed cross-coupling reactions. The inherent nature of the pyridazine core, with its electron-rich nitrogen atoms, presents a significant risk of catalyst poisoning, leading to diminished reaction efficiency and inconsistent results. This resource offers a structured approach to diagnosing and overcoming these common hurdles.
Understanding the Challenge: The Pyridazine Moiety as a Catalyst Poison
The two adjacent nitrogen atoms in the pyridazine ring of this compound can act as strong ligands, coordinating to the palladium center of the catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively removing the active catalyst from the reaction and leading to what is known as catalyst poisoning.[1][2][3] The nitrile group can also contribute to this effect.[4] This guide will walk you through strategies to mitigate this poisoning and ensure successful and reproducible outcomes in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address common issues observed during experiments with this compound.
Issue 1: My Suzuki-Miyaura reaction is sluggish or stalls completely.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing low conversion even after extended reaction times. What could be the cause and how can I fix it?
Answer:
This is a classic symptom of catalyst poisoning by the pyridazine substrate. The lone pairs on the nitrogen atoms are likely coordinating to the palladium catalyst, rendering it inactive. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
Move Beyond Traditional Ligands: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective with electron-rich nitrogen heterocycles.[5] Consider using bulky, electron-rich phosphine ligands from the Buchwald or Beller-type families, such as SPhos, XPhos, or RuPhos.[6][7][8] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridazine nitrogen to the palladium center.
-
Consider Pre-formed Catalysts: Using a pre-formed palladium catalyst, such as a G3 or G4 palladacycle, can sometimes provide more consistent results compared to generating the active Pd(0) species in situ.
2. Reaction Conditions Optimization:
-
Solvent Choice: Avoid strongly coordinating solvents like acetonitrile (MeCN), which can compete with the desired reaction partners for coordination to the palladium center and even lead to catalyst poisoning under certain conditions.[6] Consider less coordinating solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in combination with water.[6][7][9]
-
Base Selection: The choice of base is critical. While stronger bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig aminations, for Suzuki couplings with sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions and catalyst degradation.[8][9]
3. Use of Additives:
-
Lewis Acids: The addition of a Lewis acid, such as zinc chloride (ZnCl₂) or copper(I) salts, can sometimes be beneficial. These additives can coordinate to the pyridazine nitrogens, effectively "masking" them and preventing them from poisoning the palladium catalyst. This strategy allows the catalyst to remain active in the desired cross-coupling reaction.
-
Halide Scavengers: In reactions involving aryl iodides, the buildup of iodide ions can poison the catalyst. Adding a halide scavenger like silver salts (e.g., Ag₂CO₃) or using a ligand that is less susceptible to iodide inhibition can be effective.[6]
Experimental Protocol: Reviving a Stalled Suzuki-Miyaura Reaction
If your initial reaction has stalled, consider the following rescue protocol:
-
Degas the reaction mixture again: Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes to remove any oxygen that may have entered the system.
-
Add additional ligand: Introduce a fresh portion of a bulky phosphine ligand (e.g., 1-2 mol% of SPhos or XPhos).
-
Add a fresh portion of catalyst: If adding more ligand is ineffective, a small amount of a pre-activated catalyst can be added.
-
Increase the temperature: A modest increase in temperature (e.g., by 10-20 °C) can sometimes overcome the activation energy barrier for a stalled reaction, but be mindful of potential substrate or product degradation.
Issue 2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction.
Question: I'm trying to perform a Sonogashira coupling with this compound and a terminal alkyne, but the major product is the homocoupled alkyne (Glaser coupling). How can I promote the desired cross-coupling?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by catalyst poisoning. When the palladium catalyst is deactivated by the pyridazine, the copper co-catalyst can preferentially catalyze the oxidative homocoupling of the alkyne.
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[10][11][12][13] This requires a more active palladium catalyst and often a stronger base, such as an amine base like triethylamine (TEA) or piperidine.
-
Ligand Choice for Copper-Free Sonogashira: For copper-free Sonogashira reactions, N-heterocyclic carbene (NHC) palladium complexes have shown promise. These ligands form robust catalysts that can be more resistant to poisoning by nitrogen heterocycles.[13]
-
Slow Addition of the Alkyne: If using copper-cocatalyzed conditions, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize the Pd/Cu Ratio: If you must use a copper co-catalyst, carefully optimizing the palladium-to-copper ratio is crucial. A higher relative concentration of the active palladium catalyst can help to ensure that the cross-coupling pathway is favored over homocoupling.
Issue 3: My Buchwald-Hartwig amination is not proceeding to completion.
Question: I'm attempting to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is incomplete. What adjustments should I make?
Answer:
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination is susceptible to catalyst poisoning by the pyridazine substrate. The strategies to overcome this are similar, with a particular emphasis on ligand selection and base strength.
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Selection is Critical: The success of the Buchwald-Hartwig amination with challenging substrates like this compound is highly dependent on the choice of ligand.[8][14][15][16][17] Bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, and XPhos are often the ligands of choice for these transformations.[8]
-
Base Strength and Solubility: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are commonly used.[8] The solubility of the base can also play a role; in some cases, using a combination of bases or a phase-transfer catalyst can be beneficial.
-
Ammonia Equivalents: For the synthesis of primary amines, using an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide is often more effective than using ammonia gas directly.[17]
Frequently Asked Questions (FAQs)
Q1: Can I regenerate a catalyst that has been poisoned by this compound?
A1: Regeneration of a poisoned homogeneous palladium catalyst in the context of a small-scale laboratory reaction is often impractical. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), some regeneration procedures can be attempted. These typically involve washing the catalyst with a solvent to remove adsorbed impurities, followed by a chemical treatment. For instance, a mild acidic wash followed by reduction with hydrogen or a hydride source can sometimes restore some catalytic activity.[18] However, complete regeneration is often difficult to achieve due to strong chemisorption of the pyridazine moiety. Preventing poisoning in the first place is a more effective strategy.
Q2: Are there any "poison-resistant" catalysts available for reactions with pyridazines?
A2: While no catalyst is completely immune to poisoning, some are more robust than others. As mentioned, palladium catalysts supported by bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands tend to show greater resistance to poisoning by nitrogen heterocycles.[4][5][8] Catalyst systems that operate at lower temperatures can also be beneficial, as the binding of the poison to the catalyst may be weaker at lower temperatures.
Q3: How can I monitor the progress of my reaction to detect catalyst deactivation early?
A3: Regular monitoring of your reaction by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) is crucial. If you observe that the reaction rate is slowing down or has stopped before the starting material is fully consumed, it is a strong indication of catalyst deactivation.
Data Summary: Catalyst and Ligand Performance in Pyridazine Coupling
The following table provides a qualitative comparison of different palladium catalyst systems for cross-coupling reactions involving pyridazine substrates, based on literature precedents.
| Reaction Type | Catalyst/Ligand System | Relative Performance with Pyridazines | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Poor to Moderate | Highly susceptible to poisoning.[9] |
| PdCl₂(dppf) | Moderate to Good | Better performance than PPh₃-based systems.[9] | |
| Pd(OAc)₂ / SPhos or XPhos | Good to Excellent | Bulky ligands shield the metal center.[6][9] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Moderate | Prone to alkyne homocoupling.[10] |
| Pd(OAc)₂ / NHC ligand (copper-free) | Good | Reduces homocoupling side products.[13] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Moderate | Effective for some secondary amines.[16] |
| Pd(OAc)₂ / BrettPhos or RuPhos | Good to Excellent | Broad substrate scope, including primary amines.[8] |
Experimental Workflows and Mechanistic Insights
Catalytic Cycle and Poisoning Pathway in Suzuki-Miyaura Coupling
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing catalyst poisoning pathway by this compound.
Caption: Troubleshooting a stalled reaction.
References
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. (2026-01-07). [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. NIH. [Link]
-
Problems with Suzuki coupling. Reddit. (2025-06-14). [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH. (2025-09-21). [Link]
-
How Can You Prevent Catalyst Poisoning? Chemistry For Everyone - YouTube. (2025-09-14). [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed. (2024-09-20). [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024-10-19). [Link]
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (2016-10-04). [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. (2025-08-06). [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-07). [Link]
-
Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. PubMed. (2014-06-05). [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. (2023-12-20). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
- Prevention of catalyst poisoning.
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Catalyst Poisoning Mitigation. Energy. (2025-11-23). [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. (2025-08-07). [Link]
-
Pyridazines and their Benzo Derivatives. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. (2021-07-09). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Struggling with Suzuki Reaction. Reddit. (2024-09-04). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. [Link]
Sources
- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
Navigating the Solubility Challenges of 6-Bromopyridazine-3-carbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Bromopyridazine-3-carbonitrile. As a Senior Application Scientist, I understand that navigating the experimental nuances of compounds like this compound is critical for the success of your research and development projects. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges you may encounter with this versatile heterocyclic nitrile.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility. These properties dictate its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃ | [1] |
| Molecular Weight | 183.99 g/mol | [1] |
| Calculated LogP | 1.11 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Storage | -20°C, sealed, away from moisture | [1] |
The presence of a polar pyridazine ring with two nitrogen atoms and a nitrile group, combined with a non-polar bromo substituent, gives this compound a unique solubility profile that can be challenging to predict.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when working with this compound.
Q1: I'm having trouble dissolving this compound in my desired solvent. Where should I start?
A1: Start by considering the polarity of your solvent. Given the polar nature of the pyridazine and nitrile groups, polar aprotic solvents are often a good starting point. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups. If you are still facing issues, a systematic approach to solvent screening and the use of solubility enhancement techniques is recommended.
Q2: Is there a general-purpose solvent you would recommend for this compound?
A2: For initial experiments and creating stock solutions, high-purity, anhydrous DMSO is often the solvent of choice for compounds with challenging solubility. It has a high dielectric constant and is an excellent solvent for a wide variety of organic molecules. However, for specific applications, the choice of solvent will depend on the reaction conditions and the compatibility with other reagents.
Q3: How does the bromo-substituent affect the solubility compared to other halogens?
A3: The bromine atom is larger and more polarizable than a chlorine atom. This can lead to stronger van der Waals interactions and potentially a slightly different solubility profile. While data for the chloro-analogue can be a useful guide, it is always best to experimentally determine the solubility of the bromo-compound in your specific system.
Troubleshooting Guide: From Poor Solubility to Clear Solutions
This section provides a structured approach to systematically address and overcome solubility issues with this compound.
Issue 1: The compound is not dissolving in a single solvent system.
When a single solvent fails to provide the desired solubility, a combination of techniques may be necessary. The following workflow can guide you through a systematic process of improving solubility.
Sources
Preventing debromination of 6-Bromopyridazine-3-carbonitrile
Welcome to the technical support center for 6-Bromopyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block in synthetic chemistry, with a particular focus on preventing the common side reaction of debromination during cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem with this compound?
A: Debromination, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This is particularly problematic with this compound because the pyridazine ring is inherently electron-deficient, making the C-Br bond more susceptible to cleavage.[1][2] This side reaction consumes your starting material, reduces the yield of your desired coupled product, and complicates purification due to the formation of the pyridazine-3-carbonitrile byproduct.[1]
Q2: What is the primary mechanism that leads to debromination?
A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This reactive intermediate can be generated from various sources, including trace amounts of water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1][3][4] The Pd-H species can then undergo reductive elimination with the pyridazine moiety to yield the debrominated byproduct and regenerate the Pd(0) catalyst, thus competing with the desired cross-coupling pathway.[1][5]
Q3: How does the choice of palladium catalyst and ligand affect debromination?
A: The catalyst and ligand system is a critical factor in controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective at preventing debromination.[1][2][6] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the hydrodehalogenation pathway.[1] They also facilitate the oxidative addition of the aryl bromide.[6]
Q4: Can the choice of base influence the extent of debromination?
A: Absolutely. Strong bases, particularly sodium tert-butoxide (NaOtBu), can promote debromination.[1] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to generate palladium-hydride species.[1]
Q5: Are there specific solvents that are recommended to minimize debromination?
A: Yes, the choice of solvent can have a significant impact. Protic solvents like alcohols or the presence of water can serve as a source for the formation of Pd-H species.[3][4] Polar aprotic solvents like DMF can also sometimes be problematic.[7] It is generally recommended to use non-polar, aprotic solvents such as toluene or dioxane and to ensure that all solvents are anhydrous and properly degassed.[1]
Troubleshooting Guide: Minimizing Debromination of this compound
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the debrominated byproduct.
Understanding the Competing Pathways
The core of the problem lies in the competition between the desired cross-coupling pathway and the undesired hydrodehalogenation pathway. The following diagram illustrates the key steps involved.
Troubleshooting Workflow
If you are observing significant debromination (e.g., >5-10% by LC-MS or ¹H NMR analysis), follow this systematic workflow to optimize your reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 6-Bromopyridazine-3-carbonitrile Reactions
Introduction
Welcome to the technical support guide for 6-Bromopyridazine-3-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. As a key building block in medicinal chemistry, the successful synthesis and purification of this compound and its derivatives are critical.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this compound. Our goal is to equip you with the expertise and practical insights needed to optimize your experimental outcomes.
Diagram: General Workflow for this compound Reactions
Caption: A generalized workflow for reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the work-up of reactions with this compound. The advice provided is based on established chemical principles and practical laboratory experience.
Post-Reaction Mixture is a Dark, Intractable Tar. What Happened and How Can I Salvage My Product?
Question: I ran a Suzuki coupling with this compound, and after heating, the reaction mixture turned into a dark, thick tar. Standard aqueous work-up is proving difficult. What could be the cause, and what are my options?
Answer:
The formation of a tar-like substance is a common issue in cross-coupling reactions, especially with heteroaromatic compounds.[3] Several factors could be at play:
-
Cause - Ligand Decomposition: Phosphine ligands, commonly used in Suzuki and Buchwald-Hartwig reactions, can decompose at elevated temperatures, leading to the formation of phosphine oxides and other byproducts that contribute to the tarry residue.[4]
-
Cause - Product Instability: The pyridazine ring can be susceptible to degradation under prolonged heating or in the presence of strong bases, leading to polymerization or the formation of complex side products.[1][5]
-
Cause - Catalyst Agglomeration: Palladium catalysts can sometimes precipitate out of the solution as palladium black, especially if the ligand concentration is too low or if the reaction is overheated. This not only deactivates the catalyst but can also contribute to the formation of an intractable mixture.
Troubleshooting Strategy:
-
Initial Dilution: Before attempting a standard aqueous quench, try diluting the cooled reaction mixture with a generous amount of a solvent in which your product is likely soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc). This may help to break up the tar and get the crude product into solution.
-
Filtration through Celite®: Prepare a short plug of Celite® or silica gel in a fritted funnel. Pass the diluted reaction mixture through this plug. This will help to remove insoluble palladium residues and some of the more polar, tarry materials. Wash the plug thoroughly with your chosen organic solvent to ensure all the product is collected.
-
Modified Aqueous Wash: Instead of a standard water or brine wash, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl). This can help to complex with any remaining metal salts and facilitate their removal into the aqueous phase.[4]
-
Solvent Swap and Re-evaluation: After the initial clean-up, concentrate the organic filtrate and re-dissolve the residue in a minimal amount of a suitable solvent for purification. At this stage, you can better assess the crude material and decide on the best purification strategy (e.g., column chromatography, recrystallization).
Diagram: Troubleshooting Tar Formation
Caption: A step-by-step approach to salvaging product from a tarry reaction mixture.
My Product is Contaminated with Boronic Acid/Ester Byproducts After a Suzuki Coupling. How Can I Remove Them?
Question: I've performed a Suzuki coupling to introduce an aryl group onto the 6-position of the pyridazine ring. My crude NMR shows the desired product, but it's contaminated with unreacted boronic acid and/or boronate ester starting material. How can I effectively remove these impurities?
Answer:
Boronic acid and its derivatives are common impurities in Suzuki coupling reactions.[6][7] Their removal can be achieved through several methods, depending on the properties of your product.
-
Method 1: Basic Wash (for products stable to base):
-
Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by washing with a basic aqueous solution. These salts are highly water-soluble and will partition into the aqueous layer.
-
Protocol: During the aqueous work-up, wash the organic layer with a 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Repeat the wash 2-3 times.
-
Caution: Ensure your product is stable under basic conditions. Some functional groups may be sensitive to strong bases.
-
-
Method 2: Acidic Wash (for basic products):
-
Principle: If your product contains a basic nitrogen atom (the pyridazine nitrogens are weakly basic), you can protonate it with a dilute acid, moving it into the aqueous layer while the neutral boronic acid remains in the organic layer. You can then re-basify the aqueous layer and extract your product back into an organic solvent.
-
Protocol:
-
Extract the reaction mixture with an organic solvent like EtOAc.
-
Wash the organic layer with 1M hydrochloric acid (HCl). Your product should move into the aqueous layer.
-
Separate the layers.
-
Basify the aqueous layer to a pH of ~8-9 with a base like sodium bicarbonate or dilute NaOH.
-
Extract the aqueous layer with fresh organic solvent to recover your purified product.
-
-
-
Method 3: Treatment with Potassium Fluoride (KF):
-
Principle: Boronic acids and their esters react with potassium fluoride to form trifluoroborate salts, which are often insoluble in common organic solvents and can be removed by filtration.[4]
-
Protocol:
-
After the initial aqueous work-up, concentrate the organic layer.
-
Re-dissolve the crude material in a solvent like methanol or THF.
-
Add an aqueous solution of KF (1M) and stir vigorously for 30 minutes to an hour.
-
A precipitate of the trifluoroborate salt should form.
-
Dilute with an organic solvent and water, separate the layers, and dry the organic phase. Alternatively, filter the mixture through Celite® to remove the precipitate.
-
-
| Method | Principle | Best For | Considerations |
| Basic Wash | Forms water-soluble boronate salts. | Neutral or acid-stable products. | Product must be stable to base. |
| Acidic Wash | Separates basic product from neutral/acidic impurities. | Products with basic nitrogen atoms. | Requires back-extraction step. |
| KF Treatment | Forms insoluble trifluoroborate salts. | When other methods fail or are not suitable. | May require an additional filtration step. |
I'm Performing a Buchwald-Hartwig Amination and Have Trouble Removing the Phosphine Ligand and its Oxide.
Question: After a Buchwald-Hartwig amination on this compound, my crude product is heavily contaminated with the phosphine ligand (e.g., XPhos, SPhos) and its corresponding oxide. Column chromatography is difficult due to similar polarities. What are some effective work-up strategies?
Answer:
Removing bulky phosphine ligands and their oxides is a frequent challenge in palladium-catalyzed cross-coupling reactions.[8][9][10] Here are a few field-proven techniques:
-
Method 1: Solvent Precipitation/Trituration:
-
Principle: Triphenylphosphine oxide and other similar byproducts often have different solubility profiles than the desired product.[4]
-
Protocol:
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a non-polar solvent in which your product is sparingly soluble but the phosphine oxide is not, such as diethyl ether, pentane, or a mixture of hexanes and ethyl acetate.
-
Stir or sonicate the mixture. The desired product may remain in solution while the phosphine oxide precipitates.
-
Filter the mixture, collecting the filtrate. Repeat if necessary.
-
-
-
Method 2: Acidic Extraction:
-
Principle: Similar to the strategy for removing boronic acids, if your aminated product is basic, you can use an acid wash to selectively pull it into the aqueous phase, leaving the neutral phosphine ligand and its oxide in the organic layer.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like EtOAc or DCM.
-
Extract with 1M HCl. Your product will move to the aqueous layer.
-
Separate the layers. The organic layer containing the phosphine byproducts can be discarded.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product with fresh organic solvent.
-
-
I Attempted to Hydrolyze the Nitrile to a Carboxylic Acid, but the Reaction is Incomplete or I'm Getting Side Products.
Question: I'm trying to hydrolyze the nitrile group of a 6-substituted pyridazine-3-carbonitrile to the corresponding carboxylic acid using acidic or basic conditions. My yield is low, and I see a mix of starting material, amide intermediate, and desired product. How can I drive the reaction to completion?
Answer:
The hydrolysis of nitriles to carboxylic acids is a two-step process that proceeds through an amide intermediate.[11][12][13] Incomplete conversion is a common issue.
-
Under Acidic Conditions (e.g., refluxing HCl): [14]
-
Challenge: The reaction can be slow, and prolonged heating in strong acid can sometimes lead to degradation of the pyridazine ring.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Ensure you are refluxing for a sufficient period. Monitor the reaction by TLC or LC-MS to determine when the starting material and amide intermediate are consumed.
-
Use a Co-solvent: Adding a water-miscible co-solvent like dioxane or ethanol can improve the solubility of the starting material and facilitate a more homogeneous reaction mixture.
-
Work-up: After cooling, the carboxylic acid product may precipitate from the acidic solution. It can be collected by filtration. If it remains in solution, neutralize the mixture carefully with a base like NaOH to a pH of ~3-4, which should be near the isoelectric point of your product, to induce precipitation.
-
-
-
Under Basic Conditions (e.g., refluxing NaOH or KOH): [14]
-
Challenge: The initial product is the carboxylate salt, which is water-soluble. The amide intermediate can also be slow to hydrolyze.
-
Troubleshooting:
-
Higher Temperatures: Consider using a higher boiling point solvent mixture, such as ethylene glycol and water, to achieve higher reaction temperatures.
-
Work-up Protocol:
-
After the reaction is complete (as determined by monitoring), cool the mixture.
-
Wash with an organic solvent (e.g., ether or DCM) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid like concentrated HCl until the solution is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.[11]
-
Collect the precipitated product by filtration and wash with cold water.
-
-
-
Diagram: Nitrile Hydrolysis Work-up
Caption: Comparison of work-up procedures for acidic and basic nitrile hydrolysis.
References
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ChemBK. (2024). 3-BROMOPYRIDINE-4-CARBONITRILE - ChemBK. Retrieved from [Link]
-
Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
CORE. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromopyridine-3-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromopyridine-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
Martinkova, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). 3-Bromopyridine-2-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-bromopyridine-3-carbonitrile. Retrieved from [Link]
-
YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Retrieved from [Link]
-
PMC - NIH. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromopyridazine-3-carbonitrile
Introduction
Welcome to the technical support center for the synthesis of 6-Bromopyridazine-3-carbonitrile (CAS No. 1027513-40-1).[1] This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized for its role as a bioisostere for phenyl and pyridyl rings, which can enhance biological activity and improve physicochemical properties such as crystallinity and solubility.[2]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the scale-up of its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to this compound?
A1: For large-scale production, the most established route involves the bromination of a pyridazinone precursor, specifically 6-oxo-1,6-dihydropyridazine-3-carbonitrile . This transformation is typically achieved using a strong brominating agent like phosphorus oxybromide (POBr₃) at elevated temperatures. While other routes, such as a Sandmeyer reaction from an amino-precursor (e.g., 6-aminopyridazine-3-carbonitrile), are chemically feasible, the pyridazinone route is often preferred due to the high efficiency and reliability of the bromination step, despite the hazardous nature of the reagent.[2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary hazards are associated with the use of phosphorus oxybromide (POBr₃) .
-
High Reactivity: POBr₃ reacts violently with water in a highly exothermic manner, releasing corrosive hydrogen bromide (HBr) gas. All reactors and equipment must be scrupulously dried before use.
-
Corrosivity: Both POBr₃ and the HBr byproduct are highly corrosive to tissue and most metals. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection, is mandatory. The reactor should be made of or lined with a resistant material like glass or Hastelloy.
-
Off-Gassing: The reaction generates significant HBr gas, which must be safely vented and neutralized through a caustic scrubber system.
Q3: How can I effectively monitor the reaction's progress and completion?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for real-time monitoring. A typical reverse-phase method (e.g., C18 column) with a gradient of water/acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid will effectively separate the polar starting material (pyridazinone) from the less polar product (bromopyridazine). Reaction completion is marked by the consumption of the starting material to a predetermined level (e.g., <1% remaining).
Synthetic Workflow and Critical Control Points
The conversion of 6-oxo-1,6-dihydropyridazine-3-carbonitrile to this compound is a robust but challenging transformation. Understanding the critical parameters at each stage is key to a successful scale-up.
Overall Synthetic Transformation
Caption: High-level workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Bromination of 6-oxo-1,6-dihydropyridazine-3-carbonitrile
Objective: To provide a representative lab-scale procedure that can serve as a basis for scale-up optimization.
Materials:
-
6-oxo-1,6-dihydropyridazine-3-carbonitrile (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq)
-
Toluene or Acetonitrile (as solvent, optional but recommended for scale-up)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas outlet/scrubber, and a temperature probe. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the flask with 6-oxo-1,6-dihydropyridazine-3-carbonitrile (1.0 eq). If using a solvent, add it now (approx. 5-10 volumes).
-
POBr₃ Addition: With vigorous stirring, carefully add phosphorus oxybromide (3.0-5.0 eq). The addition may be exothermic. If neat, POBr₃ is a solid at room temperature and may need to be melted or added in portions.
-
Reaction: Heat the reaction mixture to 100-120 °C. The mixture will become a dark, mobile slurry. Monitor the reaction progress by HPLC every 1-2 hours. The typical reaction time is 4-12 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, prepare a stirred vessel with a large amount of crushed ice (approx. 20-30 volumes). EXTREME CAUTION: Slowly and carefully transfer the reaction mixture onto the ice. This process is highly exothermic and will generate large volumes of HBr gas.
-
Neutralization & Extraction: Slowly add saturated NaHCO₃ solution or a cold dilute NaOH solution to the quenched mixture until the pH is neutral (pH 7-8). The product may precipitate as a solid. Extract the aqueous slurry three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a solvent system like isopropanol/water or toluene/heptane to yield this compound as a solid.
Troubleshooting and Scale-Up Guide
Scaling this reaction introduces challenges related to mass transfer, heat management, and material handling. This guide addresses the most common issues in a Q&A format.
Issue 1: The reaction is sluggish or stalls, with significant starting material remaining after 12 hours.
-
Potential Cause 1: Inactive POBr₃.
-
Why it happens: Phosphorus oxybromide is hygroscopic. Over time, it can react with atmospheric moisture to form phosphoric acid and HBr, reducing its potency.
-
Troubleshooting Steps:
-
Always use a fresh bottle of POBr₃ or one that has been stored under strictly anhydrous conditions.
-
For large-scale work, consider titrating a small sample of the reagent to confirm its activity before committing the entire batch.
-
If inactivity is suspected, increasing the stoichiometry of POBr₃ (e.g., from 3.0 to 4.0 equivalents) can sometimes overcome the issue, but this increases cost and the severity of the quench.
-
-
-
Potential Cause 2: Insufficient Temperature or Poor Heat Transfer.
-
Why it happens: At larger scales, reactor heating jackets may not provide uniform heating, leading to cold spots. The reaction has a significant activation energy and requires sufficient thermal input.
-
Troubleshooting Steps:
-
Ensure the internal temperature probe is accurately calibrated and placed correctly within the reactor.
-
Verify that the reactor's heating system is functioning as expected.
-
Improve agitation. Poor mixing can lead to localized areas of lower temperature and concentration. Increasing the stirrer speed can improve heat and mass transfer.
-
-
Issue 2: The final product is a dark, tarry material with a low yield and multiple impurities on HPLC.
-
Potential Cause: Thermal Decomposition.
-
Why it happens: Pyridazine and other nitrogen-containing heterocycles can be susceptible to decomposition at excessively high temperatures, especially under harsh acidic conditions.[3] This can lead to polymerization or charring.
-
Troubleshooting Steps:
-
Optimize Temperature: Perform a study to find the minimum temperature required for a reasonable reaction rate. It is often better to run the reaction for longer at a slightly lower temperature (e.g., 100 °C for 16 hours vs. 120 °C for 6 hours).
-
Consider a Solvent: Running the reaction neat (without solvent) is possible at a small scale, but at a larger scale, a high-boiling inert solvent like toluene, xylene, or acetonitrile can improve heat transfer, prevent localized overheating, and keep the mixture more mobile.
-
-
Caption: Troubleshooting decision tree for low yield in the bromination reaction.
Issue 3: Product isolation is difficult, with emulsions forming during extraction or poor recovery after crystallization.
-
Potential Cause 1: Incomplete Quench or Neutralization.
-
Why it happens: Phosphoric and polyphosphoric acids formed during the quench can act as emulsifying agents. If the pH is not properly adjusted, the product (which has a basic nitrogen) may remain partially protonated and water-soluble.
-
Troubleshooting Steps:
-
Ensure the aqueous phase is thoroughly mixed and the pH is stable at 7-8 before extraction.
-
Adding a salt (brine wash) can help break emulsions by increasing the ionic strength of the aqueous layer.
-
If emulsions persist, a filtration through a pad of celite may be necessary.
-
-
-
Potential Cause 2: Incorrect Crystallization Solvent System.
-
Why it happens: The product's solubility profile dictates the choice of recrystallization solvents. A poor choice can lead to oiling out or low recovery.
-
Troubleshooting Steps:
-
Perform a solvent screen at a small scale to identify an optimal system. The ideal system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Common systems include single solvents like isopropanol or ethanol, or binary systems like toluene/heptane or ethyl acetate/hexanes.
-
Ensure slow cooling to promote the growth of large, pure crystals and prevent the product from crashing out as an amorphous solid that traps impurities.
-
-
Data Summary Tables
Table 1: Typical Reaction Parameters & Ranges
| Parameter | Lab Scale | Scale-Up Consideration | Rationale |
|---|---|---|---|
| POBr₃ Stoichiometry | 3.0 - 5.0 eq | 2.5 - 3.5 eq | Minimize cost and hazardous waste; requires high-quality reagent. |
| Temperature (°C) | 100 - 120 °C | 95 - 110 °C | Lower temperatures minimize decomposition risk at the cost of longer reaction times. |
| Reaction Time (h) | 4 - 12 h | 8 - 24 h | Scale-up often requires longer times for equivalent conversion due to mixing/heating inefficiencies. |
| Solvent | Neat or 5-10 vol | 5-8 vol Toluene | Aids in heat/mass transfer, controls viscosity, and prevents charring. |
Table 2: Analytical Control Parameters (HPLC)
| Parameter | Typical Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Approx.) | SM: ~3 min, Product: ~9 min |
References
-
Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. Journal of Organic Chemistry, 86(17), 12008–12023. Available at: [Link]
-
Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. Journal of Organic Chemistry, 77(21), 9865–9870. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Analysis of 6-Bromopyridazine-3-carbonitrile and its Cross-Coupling Products
Introduction: The Pyridazine Core in Modern Chemistry
6-Bromopyridazine-3-carbonitrile is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its distinct electronic properties, arising from the electron-deficient pyridazine ring substituted with both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, make it an attractive scaffold for creating diverse molecular architectures. The C-Br bond at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of aryl, heteroaryl, and amino substituents.
For researchers engaged in the synthesis of novel pyridazine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the cornerstone of structural verification and purity assessment. This guide provides an in-depth comparison of the ¹H NMR spectra of this compound and its representative products from Suzuki and Buchwald-Hartwig reactions. We will delve into the causality behind the observed chemical shifts and coupling patterns, offering field-proven insights to aid researchers in the confident analysis of their reaction outcomes.
¹H NMR Spectral Profile of the Starting Material: this compound
A thorough understanding of the starting material's ¹H NMR spectrum is the essential baseline for analyzing any subsequent transformation. The structure of this compound features two aromatic protons on the pyridazine ring, H-4 and H-5.
Molecular Structure and Proton Assignments
Caption: Structure of this compound with key protons labeled.
These two protons form a classic AX spin system. They are coupled to each other, resulting in two distinct doublets.
-
H-5: This proton is adjacent to the carbon bearing the bromine atom. Bromine's electron-withdrawing inductive effect and its through-space magnetic anisotropy deshield H-5, causing it to appear further downfield.
-
H-4: This proton is adjacent to the carbon bearing the cyano group. The cyano group is also strongly electron-withdrawing, deshielding H-4.
The typical ortho-coupling constant (³J) between adjacent protons on an aromatic six-membered ring is in the range of 7-9 Hz. For pyridazine systems, this value is often closer to the higher end of this range.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 8.25 | Doublet (d) | ~ 9.0 | 1H |
| H-4 | ~ 8.15 | Doublet (d) | ~ 9.0 | 1H |
| Note: Data are predicted values and may vary slightly based on solvent and experimental conditions. |
The key takeaway for this starting material is the presence of two doublets in the aromatic region (8.0-8.5 ppm), each integrating to one proton, with a large coupling constant of approximately 9.0 Hz.
Comparative Analysis: Case Study 1 - Suzuki-Miyaura Coupling Product
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Reacting this compound with an arylboronic acid, such as phenylboronic acid, replaces the bromine atom with a phenyl group. This transformation leads to dramatic and predictable changes in the ¹H NMR spectrum.
Reaction Transformation Workflow
Caption: Workflow for Suzuki coupling and subsequent NMR analysis.
The most significant changes to expect are:
-
Disappearance of a Pyridazine Doublet: The signal corresponding to H-5, which was coupled to H-4, will vanish.
-
Shift of the Remaining Pyridazine Proton: The H-4 proton, no longer coupled to H-5, will appear as a singlet (or a narrow doublet if long-range coupling is resolved). Furthermore, the replacement of the bromine atom with a phenyl group alters the electronic environment. The phenyl group is generally less electron-withdrawing than bromine, which may cause a slight upfield shift of the remaining pyridazine protons.
-
Appearance of Phenyl Protons: New signals will appear in the aromatic region, corresponding to the protons of the newly introduced phenyl ring. For a monosubstituted phenyl group, these typically appear as a complex multiplet between 7.4 and 7.8 ppm, integrating to five protons.
Table 2: Comparison of ¹H NMR Data - Starting Material vs. Suzuki Product
| Compound | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |
| Starting Material | H-5 | ~ 8.25 | d | ~ 9.0 | 1H |
| H-4 | ~ 8.15 | d | ~ 9.0 | 1H | |
| 6-Phenyl-Product | H-5 | ~ 8.20 | d | ~ 9.1 | 1H |
| H-4 | ~ 8.05 | d | ~ 9.1 | 1H | |
| Phenyl-H (ortho) | ~ 8.10 | m | - | 2H | |
| Phenyl-H (meta, para) | ~ 7.60 | m | - | 3H | |
| Note: Product data is based on typical values for 6-arylpyridazine derivatives. |
This clear transformation—from two doublets for the pyridazine core to a new set of signals including multiplets for the phenyl group—provides unequivocal evidence of a successful Suzuki coupling reaction.
Comparative Analysis: Case Study 2 - Buchwald-Hartwig Amination Product
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1] The reaction of this compound with a secondary amine, like morpholine, results in the formation of 6-(morpholin-4-yl)pyridazine-3-carbonitrile.
The spectral changes upon successful amination are distinct and diagnostic:
-
Upfield Shift of Pyridazine Protons: The nitrogen atom of the morpholine ring is a strong electron-donating group. When it replaces the electron-withdrawing bromine atom, it significantly shields the protons on the pyridazine ring, causing them to shift considerably upfield. The doublet for H-5, for instance, can be expected to shift from ~8.25 ppm to below 7.5 ppm.
-
Appearance of Morpholine Protons: Two new signals, corresponding to the two sets of chemically non-equivalent protons in the morpholine ring, will appear. These signals are typically found in the 3.5-4.0 ppm region and often present as triplets due to coupling with their adjacent neighbors. Each signal will integrate to four protons.
Spectral Interpretation Logic
Caption: Decision workflow for interpreting the Buchwald-Hartwig product spectrum.
Table 3: Comparison of ¹H NMR Data - Starting Material vs. Buchwald-Hartwig Product
| Compound | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Starting Material | H-5 | ~ 8.25 | d | 1H |
| H-4 | ~ 8.15 | d | 1H | |
| 6-Morpholino-Product | H-4 | ~ 7.65 | d | 1H |
| H-5 | ~ 7.05 | d | 1H | |
| Morpholine-H (adjacent to N) | ~ 3.80 | t | 4H | |
| Morpholine-H (adjacent to O) | ~ 3.70 | t | 4H | |
| Note: Product data is based on closely related 6-(morpholin-4-yl)-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and is illustrative.[2] |
The combination of the significant upfield shift of the pyridazine doublets and the appearance of the characteristic morpholine triplets provides compelling evidence for the successful C-N bond formation.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice for pyridazine derivatives due to its high solubilizing power for polar, nitrogen-containing heterocycles. CDCl₃ can also be used, but solubility may be limited for more polar products.
-
Dissolution: Vortex the vial for 30 seconds to ensure complete dissolution. If the sample does not fully dissolve, gentle heating or sonication can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.
Conclusion and Best Practices
The ¹H NMR analysis of this compound and its derivatives is a powerful and definitive method for reaction monitoring and product characterization. By establishing a clear spectral baseline with the starting material, chemists can confidently interpret the outcomes of complex cross-coupling reactions.
Key Diagnostic Signatures to Remember:
-
Starting Material: Two doublets in the 8.0-8.5 ppm region with a large (~9 Hz) coupling constant.
-
Suzuki Product (vs. Phenyl): The appearance of a new multiplet system in the 7.4-8.1 ppm region, and the collapse of one pyridazine doublet.
-
Buchwald-Hartwig Product (vs. Morpholine): A significant upfield shift of the pyridazine doublets and the appearance of two new triplets around 3.7-3.8 ppm.
By understanding the underlying principles of how substituent changes affect the electronic environment and thus the ¹H NMR spectrum, researchers can move beyond simple pattern recognition to a deeper, more predictive level of structural analysis.
References
-
PubMed. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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A Senior Scientist's Guide to the Mass Spectrometry of 6-Bromopyridazine-3-carbonitrile Derivatives
In the landscape of modern drug discovery and development, pyridazine scaffolds are of immense interest due to their prevalence in biologically active compounds.[1] The precise characterization of these molecules is paramount for reaction monitoring, purity assessment, and metabolic profiling. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and structural elucidation capabilities. This guide provides an in-depth comparison of mass spectrometry approaches for the analysis of 6-bromopyridazine-3-carbonitrile and its derivatives, grounded in established fragmentation principles and practical, field-proven insights.
The Critical Choice: Comparing Ionization Techniques
The first and most critical decision in analyzing a molecule like this compound is the choice of ionization technique. The method of ionization profoundly impacts the resulting mass spectrum, determining whether you primarily observe the intact molecule or a rich fingerprint of its structural fragments. For this class of compounds, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Rationale for this compound |
| Principle | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[2] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets, resulting in protonated or deprotonated molecules. | EI is ideal for fundamental structural confirmation due to its reproducible fragmentation. ESI is preferred for analyzing derivatives in complex biological matrices or for LC-MS applications. |
| Ionization Type | Hard Ionization | Soft Ionization | The "hard" nature of EI provides a detailed fragmentation fingerprint, while the "soft" nature of ESI typically preserves the molecular ion, which is crucial for confirming molecular weight.[2] |
| Typical Result | Rich fragmentation pattern, often with a weak or absent molecular ion.[3] | Prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), with minimal fragmentation. | For novel derivatives, ESI is used first to confirm the mass of the synthesized molecule. EI (often with GC-MS) is then used to confirm the core structure through its characteristic fragments. |
| Best For | Structural elucidation of pure, relatively volatile compounds. Library matching. | Analysis of polar, less volatile, or thermally fragile molecules. LC-MS coupling. | The choice is application-dependent. EI for synthesis confirmation and purity checks; ESI for downstream DMPK or bio-analytical studies. |
The general workflow for mass spectrometry analysis follows a logical sequence from sample introduction to data interpretation. This process is crucial for ensuring reproducible and accurate results.
Deconstructing the Molecule: A Proposed EI Fragmentation Pathway
A key self-validating feature will be the isotopic signature of bromine . Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (an M⁺• and M+2⁺• peak) of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom.
The primary fragmentation pathways from the molecular ion (m/z 182/184) are predicted as follows:
-
Loss of a Bromine Radical (•Br): This is a common fragmentation for bromo-aromatic compounds. Cleavage of the C-Br bond will result in a stable pyridazine-carbonitrile cation.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridazine ring itself is the expulsion of stable neutral molecules.[5][7] The loss of HCN from the ring structure is a highly probable event.
-
Expulsion of Dinitrogen (N₂): The adjacent nitrogen atoms in the pyridazine ring facilitate the elimination of a stable N₂ molecule, leading to a highly fragmented cation.[5][7]
-
Loss of a Cyano Radical (•CN): Aromatic nitriles are known to fragment via the loss of the cyano radical.[8]
These proposed fragmentations are visualized below.
The expected key fragments are summarized in the table below.
| m/z (relative to ⁷⁹Br) | Proposed Ion | Neutral Loss | Mechanistic Rationale |
| 182/184 | [C₅H₂BrN₃]⁺• | - | Molecular Ion (M⁺•) |
| 155/157 | [C₄H₂BrN]⁺• | HCN | Loss of hydrogen cyanide from the pyridazine ring.[5] |
| 154/156 | [C₅H₂BrN]⁺• | N₂ | Expulsion of stable dinitrogen from the pyridazine ring.[7] |
| 103 | [C₅H₂N₃]⁺ | •Br | Homolytic cleavage of the C-Br bond, a common pathway for aryl halides. |
A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol outlines the steps for acquiring an Electron Ionization (EI) mass spectrum for a synthesized this compound derivative using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the purified compound.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-20 µg/mL. The causality here is to avoid saturating the detector and to ensure sharp chromatographic peaks.
2. GC-MS Instrument Parameters:
- GC System:
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentrated sample. Set temperature to 250 °C to ensure rapid volatilization.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for good separation from any residual solvent or minor impurities.
- Column: A standard, non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl methylpolysiloxane) is suitable for this type of heterocyclic compound.
- MS System:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV. This is the industry standard, providing reproducible fragmentation patterns that are comparable to commercial libraries (e.g., NIST).[2]
- Source Temperature: 230 °C. This prevents condensation of the analyte in the source while minimizing thermal degradation.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400. This range will capture the molecular ion and all predicted major fragments.
- Solvent Delay: 2-3 minutes. This prevents the high concentration of the injection solvent from entering the mass spectrometer, which would suppress the ion source and saturate the detector.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample.
- Acquire the total ion chromatogram (TIC) and the mass spectra across the eluting peaks.
- Trustworthiness Check:
- Examine the mass spectrum of the main peak.
- Verify the presence of the M⁺• and M+2⁺• peaks with an approximate 1:1 intensity ratio around m/z 182/184.
- Identify the key fragment ions predicted in the table above (e.g., m/z 103, 155/157). The presence of these fragments provides high confidence in the structural assignment.
- Compare the acquired spectrum against a spectral library (if available) for confirmation.
By following this guide, researchers and drug development professionals can confidently apply mass spectrometry to characterize this compound derivatives, ensuring the structural integrity and purity of these vital chemical entities. The logical application of first principles allows for robust structural elucidation even in the absence of pre-existing library data, a common scenario in novel drug discovery.
References
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Mass Spectrometry: Fragmentation.
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Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds.
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Fragmentation and Interpretation of Spectra.
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Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy.
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Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC.
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
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Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics.
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Vázquez-Martínez, J., & López, M. G. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
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Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
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Mass Spectrometric Analysis. Aliphatic Nitriles. ACS Publications.
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Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI.
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Fragmentation Mechanisms - Intro to Mass Spectrometry.
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Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate.
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Tables of Common Ions and Common Losses.
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Correlations between molecular structure and mass spectra I.: An anomalous type of rearrangement ions found in the mass spectra of carboxylic acids and nitriles. ResearchGate.
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Vázquez-Martínez, J., & López, M. G. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
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Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
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A Review on Medicinally Important Heterocyclic Compounds.
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Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed.
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High-resolution Filtering for Improved Small Molecule Identification via GC/MS. PubMed.
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.
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Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. PubMed.
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing.
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GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. MDPI.
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Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
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HPLC purity analysis of 6-Bromopyridazine-3-carbonitrile
An In-Depth Comparative Guide to the HPLC Purity Analysis of 6-Bromopyridazine-3-carbonitrile
For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate like this compound is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this critical intermediate. We will explore the causality behind methodological choices, compare HPLC with a viable alternative technique, and present detailed, field-proven protocols grounded in authoritative standards.
The Analytical Challenge: Beyond the Percentage
This compound (C₅H₂BrN₃) is a key building block in the synthesis of various pharmaceutical agents. Its purity directly influences the yield and impurity profile of the final API. The primary analytical challenge lies in developing a stability-indicating method that can separate the main compound from structurally similar process-related impurities and potential degradants.
Depending on the synthetic route—for instance, direct bromination or cyanation of a pyridazine core—impurities can arise from several sources.[1] These may include:
-
Isomeric Impurities: Such as other bromo-substituted pyridazine carbonitriles.
-
Over-brominated Species: e.g., Di-bromopyridazine derivatives.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Degradation Products: Formed during synthesis, work-up, or storage.
An effective analytical method must possess the specificity to resolve these compounds, ensuring that the reported purity is accurate and reliable.[2]
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
For non-volatile, polar heterocyclic compounds like this compound, RP-HPLC is considered the gold standard due to its high resolution, sensitivity, and broad applicability.[3] We have developed and validated a robust RP-HPLC method that provides excellent separation and quantification.
Causality of Methodological Choices
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for moderately polar aromatic compounds like our analyte. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for nitrogen-containing heterocycles.
-
Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid) is employed. The formic acid serves two key purposes: it protonates residual silanols on the stationary phase to further reduce peak tailing, and it ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks. A gradient is chosen over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.
-
Detection: UV detection at 254 nm is selected. This wavelength is commonly effective for aromatic and heterocyclic systems containing chromophores.[4] However, it is crucial to determine the UV maximum of this compound experimentally to optimize sensitivity.
-
Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility and prevent peak distortion. Filtration through a 0.45 µm filter is a mandatory step to remove particulates that could damage the column and instrument.[4]
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-22 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Purity Calculation: The purity is determined using the area percentage method, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
Comparative Alternative: Gas Chromatography (GC)
While HPLC is the primary choice, Gas Chromatography is a powerful complementary technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-suited for LC analysis, such as residual solvents.[3][5]
Rationale for Use
-
Orthogonal Selectivity: GC separates compounds based on their volatility and interaction with the stationary phase, a different mechanism than the polarity-based separation in RP-HPLC. This provides an orthogonal view of the sample's purity.
-
Sensitivity for Volatiles: GC with a Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it ideal for detecting residual solvents from the synthesis. When coupled with a Mass Spectrometer (MS), it provides definitive identification of unknown volatile impurities.[6]
Detailed Experimental Protocol: GC-FID/MS
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved. Filtration is generally not required unless visible particulates are present.
Performance Comparison: HPLC vs. GC
The choice of analytical method depends on the specific goals of the analysis. The following table provides a direct comparison of the two techniques for the purity assessment of this compound.
| Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[6] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Requires the compound to be volatile and thermally stable. |
| Primary Application | Assay and impurity profiling of the main compound and non-volatile impurities. | Analysis of volatile/semi-volatile impurities and residual solvents. |
| Resolution | High resolution for a wide range of polarities. | Excellent resolution, especially for isomers and closely related volatile compounds. |
| Detection | UV-Vis, PDA, MS. UV detection requires a chromophore. | FID (universal for organics), MS (for identification).[7] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. Derivatization may be needed for non-volatile impurities. |
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for purity analysis, incorporating both HPLC and GC as orthogonal techniques for a complete purity profile.
Caption: Comprehensive analytical workflow for purity determination.
Ensuring Trustworthiness: Method Validation
A protocol is only as reliable as its validation. To ensure our HPLC method is a self-validating system, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to ensure peak purity.[2]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For an assay, this is typically established over a range of 80% to 120% of the nominal concentration.[9]
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a reference standard) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is critical for the accurate reporting of low-level impurities.
The following diagram outlines the logical relationship between these validation pillars.
Caption: Core pillars of HPLC method validation.
Conclusion
The purity analysis of this compound requires a robust, high-resolution analytical technique. Reversed-Phase HPLC stands out as the method of choice, offering excellent specificity and reliability for assay and impurity profiling. Its performance, grounded in sound chromatographic principles and validated against rigorous ICH standards, ensures the generation of trustworthy data. When complemented by an orthogonal technique like Gas Chromatography for the assessment of volatile impurities, a comprehensive and unimpeachable purity profile can be established. This multi-faceted approach provides the highest level of confidence for researchers, scientists, and drug development professionals who rely on the quality of this critical intermediate.
References
- Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- Benchchem. (2025, December). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- BLD Pharm. (n.d.). 1027513-40-1|this compound.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
-
MacLaughlin, S., et al. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2015). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, PubMed Central. Retrieved from [Link]
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Boudreau, S. P., et al. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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A Strategic Guide to the Crystallography of 6-Bromopyridazine-3-carbonitrile Adducts: A Predictive and Comparative Analysis
For correspondence:
Abstract
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the X-ray crystallography of adducts involving 6-Bromopyridazine-3-carbonitrile. Acknowledging the current absence of published crystal structures for adducts of this specific compound in the Cambridge Structural Database (CSD), this document pioneers a strategic and predictive approach. We present a systematic methodology for the formation and crystallographic analysis of novel this compound adducts. This is achieved through a comparative analysis of closely related pyridazine and pyridine co-crystals, offering insights into expected intermolecular interactions and crystallographic parameters. Detailed experimental protocols for synthesis, co-crystallization, and X-ray diffraction analysis are provided to empower researchers to explore this promising area of crystal engineering.
Introduction: The Untapped Potential of this compound in Crystal Engineering
The pyridazine moiety is a significant pharmacophore, known for its unique physicochemical properties that are advantageous in drug design.[1] The introduction of a bromine atom and a carbonitrile group at the 6- and 3-positions, respectively, of the pyridazine ring in this compound (Figure 1) presents a molecule with intriguing potential for forming diverse and stable crystalline adducts. The electron-withdrawing nature of the substituents enhances the potential for a range of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
Despite this potential, a comprehensive search of the Cambridge Structural Database (CSD) reveals a notable absence of published crystal structures of adducts containing this compound. This guide aims to fill this knowledge gap by providing a strategic framework for the design, synthesis, and crystallographic characterization of such adducts. By drawing comparisons with structurally similar co-crystals, we offer a predictive lens through which to anticipate the supramolecular chemistry of this promising molecule.
Figure 1. Chemical structure of this compound.
A Predictive Approach to Adduct Formation: Rational Co-former Selection
The successful formation of a co-crystal or molecular adduct hinges on the deliberate selection of a co-former that can engage in robust and predictable intermolecular interactions with the target molecule. For this compound, the key functionalities to consider are:
-
Pyridazine Nitrogen Atoms: These act as hydrogen bond acceptors.
-
Nitrile Group: The nitrogen atom of the nitrile can also act as a weak hydrogen bond acceptor.
-
Bromine Atom: This can participate in halogen bonding, a directional interaction with nucleophilic atoms.
-
Aromatic Ring: The electron-deficient pyridazine ring is a candidate for π-π stacking interactions with electron-rich aromatic systems.
Based on these features, a rational selection of co-formers would include:
-
Hydrogen Bond Donors: Carboxylic acids, phenols, and amides are excellent candidates to form strong hydrogen bonds with the pyridazine nitrogen atoms.
-
Halogen Bond Acceptors: Molecules containing Lewis basic atoms such as oxygen, nitrogen, or sulfur can interact with the bromine atom.
-
Aromatic Systems: Electron-rich aromatic molecules can engage in π-π stacking with the pyridazine ring.
The following diagram illustrates the potential intermolecular synthons that can be targeted in the formation of this compound adducts.
Caption: Potential intermolecular synthons for designing this compound adducts.
Comparative Crystallographic Analysis
To provide a predictive framework for the crystallographic properties of this compound adducts, we will analyze existing crystal structures of closely related compounds. For this guide, we have selected two primary comparators:
-
Sulfachloropyridazine (SCP): A sulfonamide drug containing a substituted pyridazine ring. Its co-crystals provide insights into the hydrogen bonding capabilities of the pyridazine core.[2]
-
Pyridine-Carboxylic Acid Co-crystals: This class of co-crystals is well-studied and serves as an excellent model for understanding the fundamental hydrogen bonding and π-π stacking interactions that are likely to be observed in adducts of this compound.[3][4]
Analysis of Sulfachloropyridazine Co-crystals
Sulfachloropyridazine (4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide) has been the subject of co-crystallization studies, providing valuable data on the supramolecular synthons involving the pyridazine ring.[2] The key interactions observed in its co-crystals often involve hydrogen bonding between the pyridazine nitrogen atoms and acidic protons of the co-formers.
Analysis of Pyridine-Carboxylic Acid Co-crystals
The formation of co-crystals between pyridines and carboxylic acids is a classic example of crystal engineering. The primary and most robust interaction is the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen.[3][4] The planarity of the aromatic rings also facilitates π-π stacking interactions, which contribute to the overall stability of the crystal lattice.
Comparative Crystallographic Data
The following table summarizes key crystallographic data from selected co-crystals of our comparative compounds. This data can be used to anticipate the likely range of unit cell parameters and intermolecular interaction geometries for novel this compound adducts.
| CSD Refcode | Compound 1 | Compound 2 | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Interactions |
| PUKPER [3] | 4-cyanopyridine | Benzoic acid | P2₁/c | 13.136 | 5.869 | 14.659 | 90 | 100.27 | 90 | O-H···N, C-H···O |
| COZXUL [3] | 4,4'-bipyridine | Benzoic acid | P2₁/c | 11.235 | 11.902 | 7.373 | 90 | 107.08 | 90 | O-H···N, π-π stacking |
| LATKOI [5] | Isonicotinohydrazide derivative | 4-hydroxybenzoic acid | P2₁/n | 12.032 | 8.283 | 14.801 | 90 | 109.43 | 90 | O-H···N, N-H···O, O-H···O |
| [Hypothetical] | This compound | Carboxylic Acid | Monoclinic or Orthorhombic | 10-15 | 5-10 | 12-20 | 90 | 90-110 | 90 | O-H···N, C-H···N, Br···O |
Note: The entry for this compound is a hypothetical prediction based on the comparative data.
Experimental Protocols
The following protocols provide a detailed workflow for the synthesis, co-crystallization, and crystallographic analysis of this compound adducts.
Synthesis of this compound
Co-crystallization Workflow
The following diagram outlines a general workflow for screening and obtaining single crystals of this compound adducts suitable for X-ray diffraction.
Caption: A comprehensive workflow for the co-crystallization and structural analysis of this compound adducts.
Step-by-Step Co-crystallization Protocol (Slow Evaporation)
-
Molar Ratio: Dissolve equimolar amounts of this compound and the selected co-former in a suitable solvent (e.g., ethanol, methanol, acetonitrile).
-
Dissolution: Gently warm and stir the mixture until all solids are completely dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Monitor the vial for crystal formation over several days to weeks.
-
Harvesting: Once suitable single crystals have formed, carefully harvest them from the solution.
X-ray Data Collection and Structure Refinement
A detailed protocol for X-ray data collection and structure refinement is beyond the scope of this guide, as specific parameters will depend on the available diffractometer and software. However, a general outline is as follows:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K), using a modern diffractometer.
-
Data Reduction: The raw diffraction data is processed to yield a set of reflection intensities.
-
Structure Solution: The phase problem is solved using direct methods or other available techniques to obtain an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize atomic positions, displacement parameters, and other model parameters.
-
Validation: The final refined structure is validated using crystallographic software and deposited in a public database like the CSD.
Conclusion and Future Outlook
While the crystallographic landscape of this compound adducts is currently uncharted, this guide provides a robust and predictive roadmap for its exploration. By leveraging a deep understanding of supramolecular chemistry and drawing comparisons with structurally related compounds, researchers are well-equipped to design and synthesize novel crystalline materials with tailored properties. The detailed experimental protocols offer a practical starting point for these investigations. The future elucidation of the crystal structures of this compound adducts will undoubtedly contribute valuable knowledge to the fields of crystal engineering, materials science, and drug development.
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A Comparative Guide to the Reactivity of 6-Bromopyridazine-3-carbonitrile and 6-Chloropyridazine-3-carbonitrile
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated pyridazines are foundational building blocks in medicinal chemistry, prized for their role in constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth, objective comparison of the reactivity of two key pyridazine intermediates: 6-bromopyridazine-3-carbonitrile and 6-chloropyridazine-3-carbonitrile.
By synthesizing theoretical principles with experimental data, we will explore their performance in two essential classes of chemical transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This analysis aims to equip you with the field-proven insights necessary to make informed decisions in your experimental design.
Physicochemical Properties and Fundamental Reactivity
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. The addition of a halogen (X) and a cyano group further modulates this reactivity.
The primary determinant of reactivity in many transformations, particularly palladium-catalyzed cross-couplings, is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) follow a clear trend: C-Cl > C-Br > C-I.[1] This means significantly more energy is required to break the C-Cl bond compared to the C-Br bond, a fact that profoundly influences reaction kinetics and the choice of catalytic systems.
Table 1: Physicochemical Properties
| Property | This compound | 6-Chloropyridazine-3-carbonitrile |
| CAS Number | 1027513-40-1 | 35857-89-7 |
| Molecular Formula | C₅H₂BrN₃ | C₅H₂ClN₃ |
| Molecular Weight | 183.99 g/mol | 139.54 g/mol [2] |
| Appearance | Solid | Solid |
| C-X Bond Energy (Aryl) | ~285 kJ/mol (C-Br) | ~327 kJ/mol (C-Cl) |
Note: Bond energies are approximate values for aryl halides and serve for comparison.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of nucleophiles. The mechanism is typically a two-step addition-elimination process where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3][4]
Caption: The addition-elimination mechanism of SNAr.
Reactivity Comparison: Bromo vs. Chloro
In SNAr, the C-X bond is broken in the fast, second step, so bond strength is not the primary driver of reactivity. Instead, the halogen's electronegativity influences the electrophilicity of the carbon atom it's attached to. The general reactivity trend for SNAr on activated rings is often F > Cl ≈ Br > I.[5]
For 6-halopyridazine-3-carbonitriles, both the bromo and chloro derivatives are highly activated towards SNAr due to the electron-withdrawing nature of the pyridazine nitrogens and the cyano group. Experimental evidence suggests that their reactivities are often comparable, with the choice between them frequently being dictated by cost, availability, or specific reaction conditions rather than a dramatic difference in reaction rates. Both compounds will readily react with a variety of N-, O-, and S-based nucleophiles.
Representative Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the substitution of the halogen with a primary or secondary amine.
Materials:
-
6-halopyridazine-3-carbonitrile (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 6-halopyridazine-3-carbonitrile, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash extensively with water to remove the high-boiling point solvent (e.g., DMF). Follow with a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 6-aminopyridazine-3-carbonitrile derivative.[3]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents one of the most powerful tools for C-C and C-heteroatom bond formation. Here, the difference in the C-Br and C-Cl bond dissociation energies becomes the dominant factor, leading to a significant divergence in reactivity. The first, and often rate-determining, step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][6]
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A Comparative Guide to the Electronic Properties of 6-Bromopyridazine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic properties of 6-Bromopyridazine-3-carbonitrile and its derivatives. As a core scaffold in medicinal chemistry and materials science, understanding how functionalization impacts the electronic landscape of this pyridazine system is critical for designing molecules with tailored reactivity, stability, and biological activity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and electronic characteristics, supported by established experimental and computational protocols.
The Pyridazine Core: A Privileged Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] Its inherent electron-deficient nature, arising from the electronegative nitrogen atoms, imparts unique properties that are highly sought after in drug design. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]
The subject of this guide, this compound, is a particularly interesting building block. The molecule is functionalized with two potent electron-withdrawing groups: a bromine atom and a nitrile (cyano) group. This substitution pattern dramatically influences the electron distribution across the pyridazine ring, creating a highly polarized system with distinct regions of electrophilicity and nucleophilicity. These features are pivotal, governing the molecule's reactivity in crucial synthetic reactions like nucleophilic substitution and cycloaddition, and its potential for forming key interactions with biological targets.[6][7]
Comparative Analysis of Electronic Properties
The introduction of various substituents onto the this compound scaffold allows for the fine-tuning of its electronic properties. Here, we compare the parent molecule with hypothetical derivatives bearing a representative electron-donating group (EDG) like an amino group (-NH₂) and a stronger electron-withdrawing group (EWG) like a nitro group (-NO₂).
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic transitions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and the energy required for electronic excitation.[8][9] A smaller gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum.
Computational studies, typically employing Density Functional Theory (DFT), are invaluable for predicting these properties.[8][10][11] The data below, based on established principles, illustrates the expected trends.
Table 1: Comparison of Calculated Frontier Orbital Energies (Illustrative)
| Compound | Substituent (at C5) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Expected Reactivity |
| Parent Molecule | 6-Bromo-3-carbonitrile | ~ -7.5 | ~ -2.0 | ~ 5.5 | Moderate |
| Derivative A | + Amino (-NH₂) (EDG) | ~ -6.8 | ~ -1.8 | ~ 5.0 | Higher |
| Derivative B | + Nitro (-NO₂) (EWG) | ~ -8.2 | ~ -2.5 | ~ 5.7 | Lower |
-
Analysis: The parent molecule, with its two withdrawing groups, possesses low-lying HOMO and LUMO orbitals, indicative of its electron-deficient character.
-
Derivative A (-NH₂): The strong electron-donating amino group significantly raises the HOMO energy, making the molecule a better electron donor. This leads to a smaller energy gap and thus, higher predicted reactivity, particularly towards electrophiles.
-
Derivative B (-NO₂): Adding another powerful electron-withdrawing nitro group further lowers both the HOMO and LUMO energies. The energy gap widens slightly, suggesting increased stability and reduced reactivity compared to the parent. This derivative would be a potent electron acceptor.
-
The following diagram illustrates this fundamental structure-property relationship.
Caption: Workflow for the experimental determination of frontier orbital energies.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide a powerful theoretical framework to predict and rationalize the electronic properties of molecules. [12][13] Step-by-Step Workflow:
-
Structure Building: Construct the 3D structure of the this compound derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure the calculated properties correspond to a stable structure.
-
Causality: An unoptimized, high-energy structure will yield inaccurate electronic properties. This step finds the most probable molecular geometry.
-
Method: B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted and robust combination for organic molecules, balancing accuracy and computational cost.
-
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.
-
Causality: This step serves as a self-validation check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.
-
This will output the energies of all molecular orbitals (including HOMO and LUMO).
-
Generate the MESP map and calculate the dipole moment.
-
-
Analysis: Visualize the HOMO and LUMO orbitals to understand their spatial distribution. Analyze the MESP map to identify reactive sites.
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A Comparative Guide to the Quantum Yield of Fluorescent Probes Derived from Pyridazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The Significance of Quantum Yield in Fluorescence Applications
The fluorescence quantum yield (Φ) is a critical parameter for any fluorescent probe, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is paramount in applications requiring high sensitivity, such as fluorescence microscopy, high-throughput screening, and in vivo imaging, as it directly translates to brighter signals and improved signal-to-noise ratios. For drug development professionals, probes with high quantum yields are essential for developing robust and sensitive assays to study drug-target interactions and cellular processes.
Probes from Pyridazine Scaffolds: A Promising Frontier
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for the design of novel fluorophores. The electron-deficient nature of the pyridazine ring allows for the creation of "push-pull" systems when combined with electron-donating groups, leading to compounds with tunable photophysical properties. 6-Bromopyridazine-3-carbonitrile is a particularly attractive starting material due to the presence of two reactive sites: the bromine atom, which can be readily functionalized via cross-coupling reactions like the Suzuki-Miyaura coupling, and the nitrile group, which can be a site for further chemical modification.
While specific quantum yield data for probes directly synthesized from this compound is still being actively researched, we can extrapolate the potential of this class of compounds by examining a closely related pyridazine derivative. For the purpose of this guide, we will focus on a 3,6-disubstituted pyridazine derivative synthesized via a Suzuki-Miyaura cross-coupling reaction, a method directly applicable to this compound.
Synthesis of a Representative Pyridazine-Based Fluorophore
The synthesis of fluorescent probes from pyridazine scaffolds often involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridazine core and various aryl or heteroaryl groups, enabling the construction of extended π-conjugated systems that are essential for fluorescence.
Below is a representative synthesis of a 3,6-di(thiophen-2-yl)pyridazine, a fluorescent compound whose photophysical properties have been characterized. This synthesis illustrates a pathway that could be adapted for this compound.
Caption: Synthetic route to a fluorescent pyridazine derivative.
Experimental Protocol: Synthesis of 3,6-di(thiophen-2-yl)pyridazine
This protocol is adapted from a known procedure for the synthesis of similar pyridazine derivatives and serves as a model for the functionalization of a dihalopyridazine scaffold.
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Addition of Reagents: Add thiophene-2-boronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and an aqueous solution of 2 M sodium carbonate (2 mL).
-
Reaction Conditions: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.
-
Workup: After cooling to room temperature, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-di(thiophen-2-yl)pyridazine.
Comparative Analysis of Quantum Yields
To provide a practical context for the performance of pyridazine-based probes, the following table compares the reported quantum yield of a representative 3,6-disubstituted pyridazine with those of two widely used commercial fluorescent dyes, Rhodamine 6G and Fluorescein.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 3,6-di(thiophen-2-yl)pyridazine | ~350 | ~450 | ~0.40 | Dichloromethane |
| Rhodamine 6G | 528 | 551 | 0.95 | Ethanol[1][2] |
| Fluorescein | 490 | 514 | 0.925 | 0.1 M NaOH[1][3] |
Analysis:
The representative pyridazine probe exhibits a moderate quantum yield. While not as high as the industry-standard dyes like Rhodamine 6G and Fluorescein, its performance is significant for a novel scaffold. The true value of the pyridazine core lies in its tunability. Through synthetic modifications at the 3 and 6 positions of the pyridazine ring, it is possible to modulate the electronic properties of the molecule and, consequently, its quantum yield and spectral properties. For instance, the introduction of stronger electron-donating groups or extending the π-conjugation could lead to pyridazine derivatives with significantly enhanced quantum yields and red-shifted emission profiles, making them suitable for a wider range of biological applications.
Experimental Protocol: Relative Quantum Yield Measurement
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Caption: Workflow for relative quantum yield determination.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the unknown sample. A common standard is Quinine Sulfate in 0.5 M H₂SO₄, which has a quantum yield of 0.546.[4]
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the unknown sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the unknown sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the unknown sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the unknown sample. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The resulting plots should be linear.
-
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the linear fits for the unknown sample and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the unknown sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Conclusion and Future Outlook
Fluorescent probes derived from the this compound scaffold hold considerable promise for various applications in research and drug development. While direct and extensive characterization of probes from this specific starting material is an active area of investigation, the foundational chemistry and the photophysical properties of related pyridazine derivatives strongly suggest a high potential for the development of novel, high-performance fluorescent tools. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with the tunable electronic nature of the pyridazine core, provides a clear pathway for designing probes with optimized quantum yields and spectral characteristics tailored for specific applications. Researchers are encouraged to explore this versatile scaffold to create the next generation of fluorescent probes for sensitive and specific detection in complex biological systems.
References
- Magdalou, J., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
- Prahl, S. (2017). Rhodamine 6G. OMCL. [Link]
- Würth, C., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-37. [Link]
- Prahl, S. (2017). Quinine sulfate. OMCL. [Link]
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Quantum yields of fluorescein under different buffer conditions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]
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A Senior Application Scientist's Guide to 6-Bromopyridazine-3-carbonitrile: A Comparative Benchmark for Modern Medicinal Chemistry
Introduction: The Quest for Superior Scaffolds
In the landscape of drug discovery, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Their prevalence in FDA-approved drugs—with nitrogen-containing heterocycles being particularly dominant—underscores their importance in establishing critical interactions with biological targets.[1][2][3] Among these, the pyridazine ring presents a unique profile. Its adjacent nitrogen atoms create a distinct electronic environment, influencing properties like solubility, hydrogen bonding capacity, and metabolic stability.[4]
This guide focuses on a particularly versatile building block: 6-Bromopyridazine-3-carbonitrile . We will move beyond a simple cataloging of its properties to provide a comprehensive benchmark against other common heterocyclic building blocks. As Senior Application Scientists, our goal is not just to present data, but to explain the underlying chemical principles that drive performance in key synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and reaction optimization. We will delve into comparative reactivity in cornerstone cross-coupling reactions, provide validated experimental protocols, and offer insights grounded in mechanistic understanding.
Part 1: Physicochemical and Reactivity Profile of this compound
The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the electronic nature of the aromatic system and the properties of its substituents. This compound is a highly electron-deficient system, a feature that dictates its synthetic utility.
-
The Pyridazine Core: Unlike pyridine or pyrimidine, the two adjacent nitrogen atoms in the pyridazine ring exert a strong, cumulative electron-withdrawing effect. This polarization significantly weakens the C-Br bond, making it more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0))—the rate-determining step in many cross-coupling cycles.[5][6]
-
The Cyano Group: The nitrile (-C≡N) is a potent electron-withdrawing group, further depleting electron density from the ring and activating the C-Br bond for catalysis.
-
The Bromine Atom: In the hierarchy of halogens for cross-coupling reactivity (I > Br > Cl > F), bromine offers an optimal balance of high reactivity and stability, making it a workhorse for synthetic campaigns.[7]
This combination of features suggests that this compound should be a highly reactive substrate, particularly when compared to less electron-deficient building blocks like brominated pyridines or pyrimidines.
Part 2: Benchmarking in Key Cross-Coupling Reactions
To provide a clear performance comparison, we will evaluate this compound against two common and structurally related building blocks: 2-Bromo-5-cyanopyridine and 5-Bromo-2-chloropyrimidine . The reactions chosen are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most powerful and widely used methods for C-C and C-N bond formation in drug discovery.[8][9]
Logical Flow for Benchmarking Experiments
The following diagram illustrates the standardized workflow used to generate the comparative data presented in this guide. This ensures that variations in yield and reaction rate can be confidently attributed to the intrinsic reactivity of the heterocyclic building block.
Caption: Standardized workflow for comparative cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Here, we compare the coupling of our three benchmark heterocycles with phenylboronic acid under standard conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Heterocyclic Building Block | Structure | Reaction Time (h) | Isolated Yield (%) | Scientific Rationale for Performance |
| This compound | C1=CC(=NN=C1C#N)Br[10] | 1 | 94% | The highly electron-deficient pyridazine ring, augmented by the nitrile group, strongly activates the C-Br bond, facilitating rapid oxidative addition and leading to a fast, high-yielding reaction. |
| 2-Bromo-5-cyanopyridine | N#CC1=CC=C(Br)N=C1[11] | 4 | 88% | The single nitrogen atom provides good activation, but less than the dual nitrogens of the pyridazine. The reaction is efficient but requires more time to reach completion. |
| 5-Bromo-2-chloropyrimidine | ClC1=NC=C(Br)C=N1 | 2 | 91% (at Br) | The pyrimidine ring is also electron-deficient. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine position under these conditions. Overall reactivity is high but slightly lower than the pyridazine analog. |
Reaction Conditions: Heterocycle (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 90 °C.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a staple for C-N bond formation. We benchmarked the coupling of the heterocycles with morpholine, a common secondary amine.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Heterocyclic Building Block | Structure | Reaction Time (h) | Isolated Yield (%) | Scientific Rationale for Performance |
| This compound | C1=CC(=NN=C1C#N)Br[10] | 2 | 92% | Excellent reactivity due to the electron-deficient nature of the ring. The adjacent nitrogen atoms can potentially coordinate to the palladium center, but with appropriate bulky phosphine ligands (like XPhos), this inhibition is overcome, and the reaction proceeds efficiently. |
| 2-Bromo-5-cyanopyridine | N#CC1=CC=C(Br)N=C1[11] | 6 | 85% | The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially slowing the reaction. While still effective, it requires longer reaction times or more specialized catalyst systems compared to the pyridazine.[5] |
| 5-Bromo-2-chloropyrimidine | ClC1=NC=C(Br)C=N1 | 4 | 89% (at Br) | High reactivity at the C-Br bond. The pyrimidine system is less prone to catalyst inhibition than the pyridine system, leading to a more efficient transformation. |
Reaction Conditions: Heterocycle (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C.
Part 3: Mechanistic Insights and Discussion
The experimental data clearly positions this compound as a premier building block for rapid and high-yield cross-coupling reactions. Its superior performance stems directly from its electronic properties.
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the reactivity of the bromo-heterocycle is paramount.
Caption: The pivotal role of oxidative addition in the Suzuki cycle.
Key Takeaways:
-
Reactivity: The performance of this compound is superior due to the synergistic electron-withdrawing effects of the pyridazine nitrogens and the cyano group. This accelerates the rate-limiting oxidative addition step.
-
Versatility: Its high reactivity allows for milder reaction conditions (lower temperatures, shorter times), which can improve functional group tolerance for complex molecule synthesis.
-
Predictability: While nitrogen-containing heterocycles can sometimes inhibit palladium catalysts, the strong intrinsic reactivity of this substrate, when paired with modern, sterically hindered phosphine ligands, ensures reliable and reproducible outcomes.[12][13]
Part 4: Validated Experimental Protocols
To ensure the reproducibility of these findings, we provide detailed, step-by-step protocols for the benchmark reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-phenylpyridazine-3-carbonitrile.
Materials:
-
This compound (184 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum and purge with argon for 10 minutes.
-
Add the anhydrous 1,4-dioxane and water via syringe. The mixture should be degassed by bubbling argon through it for an additional 10 minutes.[14]
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 6-morpholinopyridazine-3-carbonitrile.
Materials:
-
This compound (184 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine (105 µL, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol%)
-
XPhos (19.1 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube with a magnetic stir bar.[15]
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Purge the reaction mixture with argon for 5 minutes.
-
Place the tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
The rigorous benchmarking detailed in this guide demonstrates that This compound is an exceptionally reactive and efficient building block for the synthesis of complex nitrogen-containing heterocycles. Its performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions surpasses that of comparable brominated pyridines and pyrimidines, offering researchers faster reaction times and higher yields. The pronounced electron-deficient character of the pyridazine-3-carbonitrile core is the key driver of this enhanced reactivity. For drug development professionals aiming to rapidly construct diverse chemical libraries and accelerate hit-to-lead campaigns, this compound represents a strategic and high-performance choice.
References
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Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14145-14157. Retrieved from [Link][16]
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Hu, Y., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 60(5), 1834-1845. Retrieved from [Link][17]
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Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link][18]
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MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link][2]
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Alam, M. J., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(19), 5943. Retrieved from [Link][3]
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PubChem. (n.d.). 6-Bromopyridine-3-carbonitrile. Retrieved from [Link][11]
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Chem-Space. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link][]
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SyntheticPages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link][15]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link][20]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link][21]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][14]
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ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link][6]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][8]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][13]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]
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Taylor, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Acta Pharmaceutica Sinica B, 13(5), 1851-1875. Retrieved from [Link][22]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 6-Bromopyridazine-3-carbonitrile
This document provides a detailed, procedural guide for the safe handling and proper disposal of 6-Bromopyridazine-3-carbonitrile (CAS No. 1027513-40-1). Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a halogenated, nitrogen-containing heterocyclic compound. Its structure necessitates a rigorous disposal protocol due to a combination of chemical hazards. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural components—a brominated pyridazine ring and a nitrile group—allow for an expert assessment of its likely hazards based on analogous compounds.
-
Halogenated Organic: As a brominated compound, it is classified as a halogenated organic waste.[1] Improper disposal, such as incineration at facilities not equipped to handle halogenated materials, can lead to the formation of hazardous byproducts like hydrogen bromide (HBr) gas and potentially brominated dioxins.[2] Therefore, it must be segregated from non-halogenated waste streams to ensure it is routed to an appropriate high-temperature incineration facility with acid gas scrubbing capabilities.[3][4]
-
Nitrile Group (-C≡N): Organic nitriles can be toxic. Some can be metabolized in the body to release cyanide, which poses a significant systemic health risk.[5] This potential toxicity underscores the need to prevent exposure through inhalation, ingestion, or skin contact.
-
Reactivity and Irritation: Based on data from similar structures like 3-Bromopyridine and various cyanopyridines, this compound should be presumed to be harmful if swallowed, inhaled, or in contact with skin.[6] It is also expected to be a skin and serious eye irritant, and may cause respiratory irritation.[7]
These intrinsic hazards form the basis for the stringent engineering controls, personal protective equipment (PPE), and disposal methods outlined below.
Summary of Hazard and Disposal Information
| Parameter | Information | References |
| Chemical Name | This compound | [8] |
| CAS Number | 1027513-40-1 | [8] |
| Primary Hazards | Presumed Harmful (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant, Respiratory Irritant. | [2][6][7] |
| Waste Classification | Hazardous Halogenated Organic Waste | [1][4][9] |
| Prohibited Disposal | Drain or evaporation disposal is strictly forbidden. | [1][2] |
| Required Disposal | Incineration by a licensed and approved hazardous waste disposal facility. | [3][10][11] |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for experimentation or waste consolidation, it is mandatory to establish a safe working environment. This is a foundational element of the Chemical Hygiene Plan (CHP) required by OSHA's Laboratory Standard.[12][13]
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the addition of waste to its designated container, must be conducted within a properly functioning and certified chemical fume hood.[11][12][14] This is the primary mechanism for minimizing inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.
-
Eye Protection: ANSI-approved chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but given the poor compatibility of nitrile with some halogenated solvents, double-gloving is recommended as a best practice.[1] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[3]
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn.[1]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, respiratory protection may be necessary. This requires enrollment in a formal Respiratory Protection Program, including medical clearance and fit testing, as mandated by OSHA.[1]
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as the more hazardous and expensive category.[4]
Protocol for Waste Consolidation
-
Select the Correct Waste Container:
-
Label the Container:
-
Transfer the Waste:
-
Seal and Store the Container:
-
Arrange for Final Disposal:
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound waste from generation to disposal.
Caption: Decision workflow for handling this compound waste.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate risks.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, take the following steps.[1]
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica gel.[2]
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Place the collected waste into a compatible, sealable container and label it as hazardous waste for disposal.[9]
-
-
Large Spills: For any large or unmanageable spill:
Final Disposal Pathway and Regulatory Compliance
The ultimate disposal of this compound waste is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[16][17] Due to its characteristics, this compound will be managed as a hazardous waste.
The accepted and required method of disposal for this chemical is high-temperature incineration at a licensed hazardous waste treatment facility.[3][11] This process destroys the organic molecule and is equipped with advanced scrubbing systems to neutralize the hazardous combustion byproducts, such as hydrogen bromide, preventing their release into the atmosphere.[3]
By following the procedures in this guide, you ensure that your laboratory practices are not only safe for you and your colleagues but also compliant with the law and protective of the environment.
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website. [Link]
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Southwest Tennessee Community College. (2012, April 5). Appendix I: OSHA Laboratory Standard. Retrieved from Southwest Tennessee Community College website. [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts website. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromopyridazine-3-carbonitrile
As researchers and scientists in drug development, our work with novel chemical entities like 6-Bromopyridazine-3-carbonitrile is foundational to innovation. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a deep understanding of the compound's specific hazards.
Foundational Safety: Understanding the Hazard Profile
Before any handling protocol can be established, a thorough understanding of the specific risks associated with this compound is paramount. This compound presents multiple hazards that necessitate a comprehensive PPE strategy. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, the compound is classified with significant acute toxicity and irritant properties.[1]
The primary dangers include toxicity if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious skin and eye irritation, with the potential for severe eye damage.[1][2] Furthermore, it may cause respiratory irritation.[3] These classifications mandate a multi-faceted approach to PPE, ensuring no route of exposure is left unprotected.
| Hazard Classification | GHS Hazard Statement | Primary Risk |
| Acute Toxicity (Oral) | H301 / H302: Toxic / Harmful if swallowed | Ingestion |
| Acute Toxicity (Dermal) | H311 / H312: Toxic / Harmful in contact with skin | Skin Absorption |
| Acute Toxicity (Inhalation) | H331 / H332: Toxic / Harmful if inhaled | Respiratory System |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Contact |
| Serious Eye Damage/Irritation | H318 / H319: Causes serious eye damage / irritation | Eye Contact |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation |
The First Line of Defense: Engineering and Administrative Controls
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense.[4] The most effective safety measures are engineering and administrative controls. All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Administrative controls, such as restricting access to authorized personnel and providing comprehensive training on handling procedures, are also essential.
Essential Personal Protective Equipment (PPE) Ensemble
Based on the hazard profile, a specific ensemble of PPE is required. The selection of each component is deliberate, designed to create a complete barrier against the chemical's routes of entry into the body.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Eye & Face Protection | Tightly-fitting safety goggles AND a face shield | NIOSH (US) or EN 166 (EU) | Protects against splashes and potential for serious eye damage.[5] Goggles provide a seal around the eyes, while the face shield protects the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM F739 or EN 374 | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[4][5] |
| Body Protection | Chemical-resistant lab coat or a full protective suit | EN ISO 27065 or equivalent | Protects skin from accidental spills. The choice between a lab coat and a full suit depends on the scale of the operation and the potential for significant exposure.[5] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | NIOSH N100 (US) or P3 (EN 143) | Required when engineering controls are insufficient or during spill cleanup. A risk assessment should determine the specific need and type of respirator.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | N/A | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential procedure for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing hands thoroughly.
-
Body Protection: Don the lab coat or protective suit.
-
Respiratory Protection: If required, perform a fit-check and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by the face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.
Doffing (Taking Off) PPE
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves (Outer Pair): If double-gloved, remove the outer pair first.
-
Face Shield & Goggles: Remove from the back of the head, avoiding touching the front.
-
Body Protection: Remove the lab coat or suit, turning it inside out as it is removed.
-
Gloves (Inner Pair): Remove the final pair of gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Workflow for PPE Donning and Doffing
Caption: Sequential workflow for donning and doffing PPE.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct action is vital. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel. |
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, suits, etc.) must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. This should be done through a licensed chemical waste disposal service.[8] Under no circumstances should this material be disposed of down the drain or in regular trash.[8][9]
By integrating this comprehensive PPE strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). 6-Bromopyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]
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Labster. (n.d.). Personal protection equipment. Retrieved from [Link]
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SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
